SC-57461A
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018101 | |
| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423169-68-0 | |
| Record name | SC 57461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SC-57461A: A Technical Guide to a Potent and Selective Leukotriene A4 Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-57461A is a potent, orally active, and selective small-molecule inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4 hydrolase, this compound effectively reduces the production of LTB4, which is implicated in the pathogenesis of various inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo potency, and selectivity. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development efforts in the field of anti-inflammatory therapeutics.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in the inflammatory response, primarily by recruiting and activating leukocytes.[1] The synthesis of LTB4 is catalyzed by the enzyme leukotriene A4 (LTA4) hydrolase, which converts LTA4 to LTB4.[1][2][3] Due to the significant role of LTB4 in various inflammatory conditions, LTA4 hydrolase has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[1][4]
This compound, with the chemical name 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl, is a competitive and selective inhibitor of LTA4 hydrolase.[1][5] Developed by Searle/Pharmacia, it has been a benchmark compound for the potent and selective inhibition of this enzyme.[2][3] This document details the pharmacological profile of this compound, presenting key data in a structured format and outlining the methodologies used in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of LTA4 hydrolase. This enzyme possesses a dual function: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity.[5] this compound has been shown to be a potent competitive inhibitor of both the epoxide hydrolase and aminopeptidase functions of recombinant human LTA4 hydrolase.[5] Its high affinity for the enzyme blocks the synthesis of LTB4, thereby mitigating the downstream inflammatory cascade.
Figure 1: Simplified signaling pathway of Leukotriene B4 synthesis and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Substrate/Stimulus | Value | Reference |
| IC50 | Human (recombinant) | LTA4 | 2.5 nM | [1] |
| Human (recombinant) | Peptide Substrates | 27 nM | [1] | |
| Mouse (recombinant) | LTA4 | 3 nM | [6] | |
| Rat (recombinant) | LTA4 | 23 nM | [6] | |
| Ki | Human (recombinant) | LTA4 | 23 nM | [1] |
| IC50 | Human (whole blood) | Calcium Ionophore | 49 nM | [1] |
| Mouse (whole blood) | Calcium Ionophore | 166 nM | [6] | |
| Rat (whole blood) | Calcium Ionophore | 466 nM | [6] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Parameter | Dosing Route | Value | Reference |
| Ex vivo LTB4 Production | Mouse | ED50 (1 hr) | Oral | 0.2 mg/kg | [5] |
| Mouse | ED50 (3 hr) | Oral | 0.8 mg/kg | [5] | |
| Ionophore-induced Peritoneal Eicosanoid Production | Rat | ED50 | Oral | 0.3-1 mg/kg | [5] |
| Reversed Passive Dermal Arthus Model | Rat | ED90 | Oral | 3-10 mg/kg | [5] |
Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity. This compound has demonstrated high selectivity for LTA4 hydrolase, with no significant inhibitory activity against other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, and cyclooxygenase-1 and -2 (COX-1 and COX-2).[7] In whole blood assays, this compound did not affect the production of the cyclooxygenase metabolite thromboxane B2.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro LTA4 Hydrolase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4 hydrolase.
Figure 2: Experimental workflow for the in vitro LTA4 hydrolase inhibition assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human LTA4 hydrolase is used. This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LTA4 (final concentration typically in the nanomolar range).
-
Incubation: The reaction mixture is incubated for a specific duration (e.g., 10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped, often by the addition of a solvent or by dilution.
-
Quantification of LTB4: The amount of LTB4 produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Human Whole Blood Assay for LTB4 Production
This ex vivo assay measures the inhibitory effect of this compound on LTB4 synthesis in a more physiologically relevant environment.
Methodology:
-
Blood Collection: Fresh human blood is collected in heparinized tubes.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with varying concentrations of this compound for a specified time at 37°C.
-
Stimulation of LTB4 Production: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
Incubation: The stimulated blood is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Processing: The reaction is stopped, and plasma or serum is separated by centrifugation.
-
LTB4 Measurement: LTB4 levels in the plasma/serum are quantified by radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The IC50 value is calculated as described for the in vitro assay.
Arachidonic Acid-Induced Mouse Ear Edema Model
This in vivo model assesses the anti-inflammatory activity of this compound in a live animal model.
Figure 3: Experimental workflow for the in vivo arachidonic acid-induced mouse ear edema model.
Methodology:
-
Animal Dosing: this compound is administered to mice, typically via oral gavage, at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption and distribution, a solution of arachidonic acid in a solvent like acetone is topically applied to one ear of each mouse to induce an inflammatory response and edema.[5]
-
Edema Measurement: After a specific time (e.g., 1 hour) following arachidonic acid application, the mice are euthanized. A standard-sized biopsy is taken from both the treated and untreated ears, and the weight difference between the two biopsies is used as a measure of edema.
-
Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle-treated control group. The ED50 value, the dose of the drug that causes a 50% reduction in edema, is then determined.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 in both in vitro and in vivo settings highlights its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation of LTA4 hydrolase inhibitors and their role in managing inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of SC-57461A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development and inflammatory diseases.
Core Mechanism of Action
This compound is a competitive and selective inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2] This enzyme is a critical component in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in a variety of inflammatory diseases.[2][3] LTA4 hydrolase is a bifunctional zinc-containing enzyme that catalyzes the conversion of LTA4 to LTB4 and also possesses aminopeptidase activity.[1][3] this compound effectively inhibits both the epoxide hydrolase and aminopeptidase functions of the enzyme.[1] By blocking LTA4 hydrolase, this compound reduces the production of LTB4, thereby mitigating its pro-inflammatory effects.[3]
The development of this compound by Searle/Pharmacia marked a significant advancement in the creation of potent and selective inhibitors of LTA4 hydrolase.[4][5] It is considered a benchmark compound for this class of inhibitors.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Substrate | Species | IC50 | Ki | Reference |
| Recombinant LTA4 Hydrolase | LTA4 | Human | 2.5 nM | 23 nM | [2] |
| Recombinant LTA4 Hydrolase (aminopeptidase activity) | Peptide Substrates | Human | 27 nM | 27 nM | [1][2] |
| Calcium Ionophore-Induced LTB4 Production | - | Human (Whole Blood) | 49 nM | - | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Route of Administration | Endpoint | ED50/ED90 | Reference |
| Mouse ex vivo calcium ionophore-stimulated blood LTB4 production | Mouse | Oral | LTB4 Inhibition (1.0 h) | 0.2 mg/kg | [1] |
| Mouse ex vivo calcium ionophore-stimulated blood LTB4 production | Mouse | Oral | LTB4 Inhibition (3.0 h) | 0.8 mg/kg | [1] |
| Rat ionophore-induced peritoneal eicosanoid production | Rat | Oral | LTB4 Inhibition | 0.3-1 mg/kg | [1] |
| Rat reversed passive dermal Arthus model | Rat | Oral | LTB4 Inhibition | 3-10 mg/kg (ED90) | [1] |
| Mouse arachidonic acid-induced ear edema | Mouse | Oral or Topical | Edema Blockade | - | [1] |
Table 3: Pharmacodynamic Properties of this compound
| Species | Dose (Oral) | Time Point | % LTB4 Inhibition (ex vivo) | Reference |
| Mouse | 10 mg/kg | 18 h | 67% | [1] |
| Mouse | 10 mg/kg | 24 h | 44% | [1] |
Experimental Protocols
While detailed, step-by-step protocols are not available in the provided search results, the following methodologies can be inferred for the key experiments cited.
In Vitro Inhibition of Recombinant Human LTA4 Hydrolase:
-
Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on the enzymatic activity of purified LTA4 hydrolase.
-
Methodology:
-
Recombinant human LTA4 hydrolase is incubated with varying concentrations of this compound.
-
The substrate, either LTA4 (for epoxide hydrolase activity) or a specific peptide substrate (for aminopeptidase activity), is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period under controlled temperature and buffer conditions.
-
The reaction is terminated, and the amount of product formed (LTB4 or cleaved peptide) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a spectrophotometric assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined using kinetic models such as the Michaelis-Menten equation and Cheng-Prusoff equation.
-
Calcium Ionophore-Induced LTB4 Production in Human Whole Blood:
-
Objective: To assess the cell penetration and inhibitory activity of this compound in a cellular context.
-
Methodology:
-
Freshly drawn human whole blood is pre-incubated with various concentrations of this compound.
-
Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
The samples are incubated for a specific time at 37°C.
-
The reaction is stopped, and plasma is separated.
-
LTB4 levels in the plasma are quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined by analyzing the dose-response curve of LTB4 inhibition.
-
Rat Model of Ionophore-Induced Peritoneal Eicosanoid Production:
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting LTB4 production.
-
Methodology:
-
Rats are orally administered with either vehicle or different doses of this compound.
-
After a specified time, a calcium ionophore is injected into the peritoneal cavity to induce eicosanoid production.
-
After a defined period, the peritoneal fluid is collected.
-
The levels of LTB4, as well as other eicosanoids like LTC4 and prostaglandins, are measured in the peritoneal fluid using analytical methods like LC-MS/MS or ELISA.
-
The dose-dependent inhibition of LTB4 production is determined to calculate the ED50 value.
-
Visualizations
Caption: this compound inhibits LTA4 hydrolase, blocking LTB4 synthesis.
Caption: Workflow for assessing this compound's in vivo efficacy.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
SC-57461A: A Potent and Selective Inhibitor of Leukotriene A4 Hydrolase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Leukotriene A4 (LTA4) hydrolase is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a host of inflammatory diseases. Inhibition of LTA4 hydrolase presents a promising therapeutic strategy for mitigating inflammation. This technical guide provides a comprehensive overview of SC-57461A, a potent, selective, and orally active inhibitor of LTA4 hydrolase. This document details the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and selectivity. Furthermore, it provides detailed experimental protocols for the evaluation of LTA4 hydrolase inhibitors and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to Leukotriene A4 Hydrolase and Inflammation
Leukotrienes are inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1][2] LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the synthesis of LTB4 from its unstable precursor, LTA4.[3][4] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a central role in the initiation and amplification of the inflammatory response.[1] Consequently, inhibiting LTA4 hydrolase to reduce LTB4 production is a key therapeutic target for inflammatory conditions.[1][2]
This compound is a nonpeptide, competitive inhibitor of LTA4 hydrolase that has demonstrated significant potency and selectivity in both preclinical in vitro and in vivo models.[1][5][6][7] Its pharmacological profile makes it a valuable tool for studying the role of LTB4 in various inflammatory disease models and a potential candidate for therapeutic development.
This compound: Mechanism of Action and Pharmacological Properties
This compound acts as a potent and selective competitive inhibitor of LTA4 hydrolase.[1][5] It effectively blocks both the epoxide hydrolase and aminopeptidase activities of the enzyme.[7][8]
In Vitro Efficacy
This compound demonstrates nanomolar potency against LTA4 hydrolase from various species. The inhibitory activity has been quantified through IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values.
| Parameter | Species | Value (nM) | Reference |
| IC50 (vs. LTA4) | Human (recombinant) | 2.5 | [5][6] |
| Mouse (recombinant) | 3 | [6] | |
| Rat (recombinant) | 23 | [6] | |
| Ki (vs. LTA4) | Human (recombinant) | 23 | [2][5] |
| IC50 (vs. peptide substrate) | Human (recombinant) | 27 | [2][5] |
| IC50 (LTB4 production in whole blood) | Human | 49 | [2][5][6][7] |
| Mouse | 166 | [6] | |
| Rat | 466 | [6] |
In Vivo Efficacy
The oral activity of this compound has been confirmed in several animal models of inflammation. The effective dose (ED50) required to inhibit LTB4 production has been determined.
| Model | Species | Parameter | Value (mg/kg) | Reference |
| Ex vivo LTB4 production | Mouse | ED50 (at 1.0 h) | 0.2 | [6][8] |
| Mouse | ED50 (at 3.0 h) | 0.8 | [6][8] | |
| Ionophore-induced peritoneal LTB4 production | Rat | ED50 | 0.3 - 1 | [6][8] |
| Reversed passive dermal Arthus model (LTB4 production) | Rat | ED90 | 3 - 10 | [8] |
A single oral dose of 10 mg/kg of this compound in mice resulted in a sustained inhibition of ex vivo LTB4 production, with 67% inhibition at 18 hours and 44% at 24 hours, indicating a long pharmacodynamic half-life.[1][8]
Selectivity
This compound exhibits high selectivity for LTA4 hydrolase. It does not inhibit other key enzymes in the arachidonic acid cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), LTC4 synthase, and 5-lipoxygenase.[5][7] In vivo studies have confirmed that this compound does not affect the production of LTC4 or the cyclooxygenase metabolite 6-keto-prostaglandin F1α.[7][8]
Signaling Pathway and Experimental Workflows
Leukotriene B4 Synthesis and Inhibition Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to LTB4 and the point of inhibition by this compound.
Caption: LTB4 synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro LTA4H Inhibition Assay
This diagram outlines the general workflow for assessing the in vitro inhibitory activity of compounds against LTA4 hydrolase.
Caption: General workflow for the in vitro LTA4H inhibition assay.
Experimental Workflow for In Vivo Models of Inflammation
This diagram provides a generalized workflow for evaluating the efficacy of LTA4H inhibitors in animal models of inflammation.
Caption: Generalized workflow for in vivo evaluation of LTA4H inhibitors.
Detailed Experimental Protocols
In Vitro LTA4 Hydrolase (Epoxide Hydrolase) Inhibition Assay
This protocol is adapted from methodologies described for the characterization of LTA4H inhibitors.[1][2]
-
Reagents and Materials:
-
Recombinant human LTA4 hydrolase
-
LTA4 methyl ester
-
50 mM NaOH in cold acetone (20% v/v)
-
Reaction Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and 2.5% v/v DMSO[1]
-
This compound or other test compounds
-
Methanol for reaction termination
-
HPLC system with UV detector
-
-
Protocol:
-
Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.[1] The resulting LTA4 solution should be freshly prepared and diluted in the reaction buffer just before use.
-
Enzyme Inhibition: In a microplate, incubate 300 ng of recombinant LTA4 hydrolase with varying concentrations of this compound (or test compound) in 180 µL of reaction buffer for 15 minutes at 37°C.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared LTA4 solution (final concentration of 150 nM) to each well. The final reaction volume is 200 µL.[1]
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[1]
-
Reaction Termination: Stop the reaction by adding a sufficient volume of cold methanol. A 20-fold dilution in assay buffer has also been reported to terminate the assay.[1]
-
LTB4 Quantification: Analyze the samples by reverse-phase HPLC to quantify the amount of LTB4 produced.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Human Whole Blood Assay for LTB4 Production
This assay measures the ability of an inhibitor to penetrate cells and inhibit LTB4 synthesis in a more physiologically relevant environment.[5][6][9]
-
Reagents and Materials:
-
Freshly drawn human whole blood (anticoagulant, e.g., heparin)
-
Calcium ionophore A23187
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Reagents for LTB4 and Thromboxane B2 (TXB2) quantification (e.g., RIA or ELISA kits)
-
-
Protocol:
-
Blood Collection: Collect fresh human blood into tubes containing an appropriate anticoagulant.
-
Inhibitor Pre-incubation: Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Stimulate LTB4 production by adding calcium ionophore A23187 to a final concentration of 10 µM.[7]
-
Incubation: Incubate the stimulated blood for 30 minutes at 37°C.[7]
-
Sample Processing: Terminate the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Eicosanoid Quantification: Measure the levels of LTB4 and TXB2 (as a measure of COX-1 activity and selectivity) in the plasma using a validated method such as radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Calculate the IC50 value for the inhibition of LTB4 production.
-
In Vivo Models
This model provides a rapid in vivo assessment of the inhibition of eicosanoid biosynthesis.[8][10][11]
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses.
-
Induction of Peritonitis: At a specified time after drug administration (e.g., 1 hour), inject calcium ionophore A23187 (20 µ g/rat ) intraperitoneally (i.p.).[10][11]
-
Sample Collection: After a short interval (e.g., 5-15 minutes), euthanize the animals and perform a peritoneal lavage with cold PBS.[10]
-
Eicosanoid Analysis: Centrifuge the lavage fluid to remove cells and analyze the supernatant for LTB4, LTC4, and 6-keto-PGF1α levels by RIA or LC-MS/MS.
-
Data Analysis: Determine the dose-dependent inhibition of LTB4 production and calculate the ED50 value.
-
This model assesses the effect of the inhibitor on immune complex-mediated inflammation.[8]
-
Animals: Male Lewis rats.
-
Protocol:
-
Drug Administration: Administer this compound or vehicle orally.
-
Sensitization: Inject rabbit anti-chicken ovalbumin IgG intradermally at multiple sites on the shaved back of the rats.
-
Challenge: After a short interval, intravenously inject chicken ovalbumin along with Evans blue dye (to measure plasma extravasation).
-
Sample Collection: After a defined period (e.g., 4 hours), euthanize the animals and collect skin biopsies from the injection sites.
-
LTB4 Measurement: Homogenize the skin biopsies and extract eicosanoids for LTB4 quantification by a suitable method.
-
Data Analysis: Evaluate the dose-dependent inhibition of LTB4 production in the skin lesions.
-
This is a common model to evaluate the in vivo activity of anti-inflammatory agents, particularly those affecting the lipoxygenase pathway.[8][12][13][14]
-
Animals: Male CD-1 mice.
-
Protocol:
-
Drug Administration: Administer this compound or vehicle either orally or topically to the mouse ear.
-
Induction of Edema: After 1 hour, apply arachidonic acid (0.1-4 mg in acetone) topically to the inner and outer surfaces of the ear.[12]
-
Edema Measurement: Measure the ear thickness using a digital micrometer at various time points after arachidonic acid application (e.g., maximal edema is typically observed between 40-60 minutes).[12] Alternatively, ear punch biopsies can be weighed.
-
Data Analysis: Calculate the percentage of inhibition of ear edema compared to the vehicle-treated group.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase with proven oral activity in various preclinical models of inflammation. Its robust pharmacological profile makes it an invaluable research tool for elucidating the role of LTB4 in health and disease. The detailed methodologies provided in this guide offer a framework for the consistent and reliable evaluation of LTA4 hydrolase inhibitors, facilitating further research and development in the field of anti-inflammatory therapeutics. The data presented herein underscore the potential of targeting LTA4 hydrolase as a viable strategy for the treatment of a range of inflammatory disorders.
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SC 57461A | CAS 423169-68-0 | SC57461A | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium ionophore (A-23187) induced peritoneal eicosanoid biosynthesis: a rapid method to evaluate inhibitors of arachidonic acid metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium ionophore (A-23187) induced peritoneal eicosanoid biosynthesis: a rapid method to evaluate inhibitors of arachidonic acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SC-57461A in LTB4 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the pathogenesis of a wide array of inflammatory diseases, including inflammatory bowel disease, psoriasis, and arthritis. Its synthesis is a key cascade in the inflammatory response, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of SC-57461A, a potent and selective inhibitor of LTB4 synthesis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the relevant biological and experimental workflows.
The LTB4 Synthesis Pathway and the Role of this compound
The biosynthesis of LTB4 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This cascade, part of the 5-lipoxygenase (5-LOX) pathway, culminates in the production of LTB4, a powerful chemoattractant for neutrophils and other immune cells.
This compound, a non-peptidic, non-zinc chelating compound, exerts its inhibitory effect by specifically targeting the final and rate-limiting step in LTB4 synthesis.[1] It is a potent and selective competitive inhibitor of Leukotriene A4 (LTA4) hydrolase, the enzyme responsible for the conversion of LTA4 to LTB4.[2][3] This targeted inhibition prevents the formation of LTB4 without affecting other arms of the arachidonic acid cascade, such as the cyclooxygenase (COX) pathway that produces prostaglandins and thromboxanes, or the synthesis of other leukotrienes like LTC4.[2][3]
Figure 1: LTB4 Synthesis Pathway and this compound Inhibition.
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its inhibitory activity across different experimental systems.
In Vitro Inhibition Data
| Target Enzyme/System | Species | Parameter | Value (nM) | Reference |
| Recombinant LTA4 Hydrolase | Human | IC50 | 2.5 | [2] |
| Recombinant LTA4 Hydrolase | Human | Ki | 23 | [2][3] |
| Recombinant LTA4 Hydrolase (Aminopeptidase activity) | Human | Ki | 27 | [3] |
| Calcium Ionophore-induced LTB4 Production (Whole Blood) | Human | IC50 | 49 | [2][3] |
In Vivo Efficacy Data
| Animal Model | Species | Parameter | Dose (mg/kg) | Effect | Reference |
| Ex vivo Calcium Ionophore-stimulated LTB4 Production | Mouse | ED50 (1.0 h) | 0.2 | Inhibition of LTB4 production | [3] |
| Ex vivo Calcium Ionophore-stimulated LTB4 Production | Mouse | ED50 (3.0 h) | 0.8 | Inhibition of LTB4 production | [3] |
| Ex vivo Calcium Ionophore-stimulated LTB4 Production | Mouse | Single Oral Dose | 10 | 67% inhibition at 18 h, 44% at 24 h | [3] |
| Ionophore-induced Peritoneal Eicosanoid Production | Rat | ED50 | 0.3-1 | Dose-dependent inhibition of LTB4 | [3] |
| Reversed Passive Dermal Arthus Model | Rat | ED90 | 3-10 | Blockade of LTB4 production | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in the characterization of this compound.
In Vitro LTA4 Hydrolase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4 hydrolase.
Materials:
-
Recombinant human LTA4 hydrolase
-
Leukotriene A4 (LTA4) methyl ester
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the recombinant LTA4 hydrolase with varying concentrations of this compound in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, LTA4 (freshly prepared from LTA4 methyl ester).
-
Allow the reaction to proceed for a defined period (e.g., 30 seconds).
-
Terminate the reaction by adding an excess of cold methanol.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of LTB4 produced using reverse-phase HPLC with UV detection at a wavelength of 270 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Calcium Ionophore-Induced LTB4 Production in Human Whole Blood
This ex vivo assay assesses the ability of this compound to penetrate cells and inhibit LTB4 synthesis in a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
This compound
-
Calcium Ionophore A23187
-
Phosphate-buffered saline (PBS)
-
Methanol or other quenching agent
-
LTB4 ELISA kit or LC-MS/MS system
Procedure:
-
Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of, for example, 10 µM.
-
Incubate the blood for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a cold quenching agent like methanol and placing the samples on ice.
-
Centrifuge the samples to separate the plasma.
-
Quantify the LTB4 concentration in the plasma using a validated LTB4 ELISA kit or by LC-MS/MS.
-
Determine the IC50 value of this compound for the inhibition of LTB4 synthesis.
Figure 2: Workflow for Calcium Ionophore-Induced LTB4 Production Assay.
Rat Reversed Passive Dermal Arthus Model
This in vivo model of immune complex-mediated inflammation is used to evaluate the anti-inflammatory and LTB4-inhibitory effects of orally administered this compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Anti-ovalbumin antiserum (rabbit)
-
Ovalbumin
-
Evans blue dye
-
Saline solution
-
Biopsy punch
-
Homogenization buffer
-
LTB4 ELISA kit
Procedure:
-
Administer this compound or vehicle orally to the rats at various doses.
-
After a set time (e.g., 1 hour), anesthetize the rats and inject anti-ovalbumin antiserum intradermally at multiple sites on the shaved back.
-
Immediately after, administer a solution of ovalbumin and Evans blue dye intravenously.
-
After a defined period of inflammation (e.g., 4 hours), euthanize the animals and harvest the skin at the injection sites using a biopsy punch.
-
Homogenize the skin biopsies in a suitable buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the extravasation of Evans blue dye spectrophotometrically as an index of plasma leakage and inflammation.
-
Quantify the LTB4 levels in the supernatant using an ELISA kit.
-
Calculate the dose-dependent inhibition of both plasma extravasation and LTB4 production by this compound to determine the ED50 and ED90 values.
Arachidonic Acid-Induced Mouse Ear Edema Model
This acute inflammatory model is used to assess the topical or oral efficacy of this compound in an LTB4-driven inflammatory response.
Materials:
-
Male Swiss or BALB/c mice
-
This compound (for oral or topical administration)
-
Arachidonic acid
-
Acetone (or other suitable solvent)
-
Micropipette
-
Biopsy punch
-
Analytical balance
Procedure:
-
For oral administration, dose the mice with this compound or vehicle. For topical administration, apply the compound directly to the ear.
-
After a specified pre-treatment time (e.g., 1 hour), apply a solution of arachidonic acid in acetone to the inner and outer surfaces of one ear of each mouse. Apply the solvent alone to the contralateral ear as a control.
-
After a peak inflammatory period (e.g., 1-2 hours), euthanize the mice.
-
Remove a standard-sized section of each ear using a biopsy punch.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear.
-
Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase, the terminal enzyme in the biosynthesis of the pro-inflammatory mediator LTB4. Its efficacy has been demonstrated through a variety of in vitro and in vivo models, showcasing its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the role of LTB4 in disease and the development of novel anti-inflammatory therapies.
References
SC-57461A: A Potent and Selective Inhibitor of Leukotriene A4 Hydrolase for Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SC-57461A is a potent and selective, competitive inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2] By targeting LTA4 hydrolase, this compound effectively blocks the production of LTB4, which has been implicated in the pathogenesis of a variety of inflammatory diseases, including inflammatory bowel disease and psoriasis.[2] This technical guide provides a comprehensive overview of the target pathway of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed methodologies for key experiments.
Core Target Pathway: The Leukotriene Biosynthesis Cascade
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammation.[3][4] The biosynthesis of these molecules is a multi-step enzymatic process initiated by 5-lipoxygenase (5-LOX). This compound specifically targets a critical enzyme in this pathway, LTA4 hydrolase.
The leukotriene biosynthesis pathway can be summarized as follows:
-
Arachidonic Acid Release: Upon cellular stimulation (e.g., by inflammatory signals), phospholipase A2 releases arachidonic acid from the cell membrane.
-
5-LOX Activation: Arachidonic acid is then converted by 5-lipoxygenase (5-LOX) into the unstable intermediate, leukotriene A4 (LTA4).[3][4]
-
LTA4 Hydrolase Action: LTA4 hydrolase, a bifunctional zinc-containing enzyme, catalyzes the hydrolysis of LTA4 to produce leukotriene B4 (LTB4).[1][5]
-
LTB4-Mediated Inflammation: LTB4 is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and amplifying the inflammatory response.[2]
This compound acts as a competitive inhibitor of LTA4 hydrolase, thereby preventing the conversion of LTA4 to LTB4 and attenuating the inflammatory cascade.[2]
Signaling Pathway Diagram
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 5. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-57461A: A Technical Overview of a Potent Leukotriene A4 Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-57461A is a potent and selective, orally active inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] Developed by Searle/Pharmacia, this compound has been a valuable research tool for elucidating the role of LTB4 in various inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for easy reference. While this compound was identified as a clinical candidate, information regarding its clinical trial status is not publicly available.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that catalyzes the conversion of LTA4 to LTB4. By inhibiting LTA4H, this compound effectively blocks the production of LTB4, a potent chemoattractant for neutrophils and other leukocytes involved in the inflammatory cascade. The inhibition is competitive, with this compound targeting both the epoxide hydrolase and aminopeptidase activities of the enzyme.[2][3]
Signaling Pathway
Caption: Inhibition of the LTB4 biosynthetic pathway by this compound.
In Vitro Pharmacology
This compound is a potent inhibitor of LTA4 hydrolase in various in vitro systems. Its activity has been characterized using recombinant human LTA4 hydrolase and in a more physiologically relevant human whole blood assay.
| Assay | Species | Parameter | Value | Reference |
| Recombinant LTA4 Hydrolase (LTA4 substrate) | Human | IC50 | 2.5 nM | [2] |
| Recombinant LTA4 Hydrolase (peptide substrate) | Human | IC50 | 27 nM | [2] |
| Recombinant LTA4 Hydrolase | Human | Ki | 23 nM | [2] |
| Calcium Ionophore-Induced LTB4 Production in Whole Blood | Human | IC50 | 49 nM | [2][3] |
In Vivo Pharmacology
The efficacy of this compound has been demonstrated in several animal models of inflammation. Oral administration of this compound leads to a dose-dependent reduction in LTB4 levels and a corresponding decrease in inflammatory responses.
| Model | Species | Dose/Route | Parameter | Value | Reference |
| Arachidonic Acid-Induced Ear Edema | Mouse | 10 mg/kg, p.o. | % Inhibition of Edema | Significant | [3] |
| Ionophore-Induced Peritoneal Eicosanoid Production | Rat | 0.3-1 mg/kg, p.o. | ED50 (LTB4 Inhibition) | ~0.5 mg/kg | [3] |
Experimental Protocols
In Vitro: LTA4 Hydrolase Inhibition Assay
This protocol is based on published methodologies for determining the inhibitory activity of compounds against recombinant LTA4 hydrolase.
Materials:
-
Recombinant human LTA4 hydrolase (LTA4H)
-
Leukotriene A4 (LTA4) methyl ester
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10% glycerol
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
Stop Solution: Acetonitrile with an internal standard (e.g., PGB2)
-
HPLC system with a UV detector
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant human LTA4H in Assay Buffer to the desired concentration.
-
Reaction Initiation: In a microtiter plate, add the diluted LTA4H enzyme. Add the test compound dilutions (or DMSO for control) and pre-incubate for 15 minutes at room temperature.
-
Substrate Addition: Prepare a fresh solution of LTA4 by saponification of LTA4 methyl ester. Add the LTA4 solution to the wells to initiate the reaction.
-
Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction by adding the Stop Solution.
-
Analysis: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTB4 produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro LTA4 hydrolase inhibition assay.
In Vitro: Human Whole Blood Assay for LTB4 Production
This protocol describes a method to assess the inhibitory effect of this compound on LTB4 production in a more complex biological matrix.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes
-
Calcium Ionophore A23187
-
This compound or other test compounds
-
DMSO
-
PBS (Phosphate Buffered Saline)
-
Methanol (for cell lysis and protein precipitation)
-
LTB4 ELISA kit or LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it.
-
Blood Incubation: In a 96-well plate, add whole blood. Add the test compound dilutions (or DMSO for control) and pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add Calcium Ionophore A23187 to each well to stimulate LTB4 production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Sample Processing: Terminate the reaction by adding cold methanol to lyse the cells and precipitate proteins. Centrifuge the plate to pellet the debris.
-
Analysis: Collect the supernatant and measure the LTB4 concentration using a commercially available LTB4 ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration and determine the IC50 value.
References
- 1. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Function of SC-57461A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-57461A is a potent, selective, and orally active inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). This technical guide provides an in-depth overview of the function, mechanism of action, and pharmacological profile of this compound. The information is compiled from preclinical in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation research.
Core Mechanism of Action
This compound is a competitive and selective inhibitor of LTA4 hydrolase.[1] This enzyme is bifunctional, possessing both epoxide hydrolase and aminopeptidase activities.[2] LTA4 hydrolase catalyzes the conversion of LTA4 to LTB4, a potent chemoattractant for neutrophils and other leukocytes involved in inflammatory responses.[1][2] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4, thereby mitigating its pro-inflammatory effects.[2] The inhibitory action of this compound has been demonstrated to be highly selective, as it does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, or COX-2.[3]
Quantitative Pharmacological Data
The inhibitory potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Species | Assay Condition | Parameter | Value (nM) |
| Recombinant LTA4 Hydrolase | Human | Epoxide hydrolase activity | K_i | 23[1][2] |
| Recombinant LTA4 Hydrolase | Human | Aminopeptidase activity | K_i | 27[2] |
| Recombinant LTA4 Hydrolase | Human | LTA4 as substrate | IC_50 | 2.5[1][4] |
| Recombinant LTA4 Hydrolase | Mouse | Not specified | IC_50 | 3[4] |
| Recombinant LTA4 Hydrolase | Rat | Not specified | IC_50 | 23[4] |
| LTB4 Production | Human | Calcium ionophore-stimulated whole blood | IC_50 | 49[1][2][3][4] |
| LTB4 Production | Mouse | Calcium ionophore-stimulated whole blood | IC_50 | 166[4] |
| LTB4 Production | Rat | Calcium ionophore-stimulated whole blood | IC_50 | 466[4] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | Parameter | Value (mg/kg) |
| Ex vivo LTB4 production | Mouse | Inhibition of calcium ionophore-stimulated LTB4 in blood (1 hr post-dose) | Oral | ED_50 | 0.2[2][4] |
| Ex vivo LTB4 production | Mouse | Inhibition of calcium ionophore-stimulated LTB4 in blood (3 hr post-dose) | Oral | ED_50 | 0.8[2] |
| Ionophore-induced peritonitis | Rat | Inhibition of LTB4 production in peritoneal exudate | Oral | ED_50 | 0.3 - 1[2] |
| Reversed passive Arthus reaction | Rat | Inhibition of dermal LTB4 production | Oral | ED_90 | 3 - 10[2] |
| Arachidonic acid-induced ear edema | Mouse | Reduction of ear edema | Oral or Topical | - | Effective[2][3] |
Table 3: Pharmacodynamic Duration of Action of this compound in Mice
| Dose (mg/kg) | Route of Administration | Time Post-Dose (hours) | Percent Inhibition of ex vivo LTB4 Production |
| 10 | Oral | 18 | 67%[2] |
| 10 | Oral | 24 | 44%[2] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the leukotriene biosynthesis pathway and the specific point of inhibition by this compound.
Experimental Protocols
While detailed, step-by-step protocols for the key experiments are not publicly available in the cited literature, this section outlines the methodologies as described.
In Vitro Assays
-
Recombinant LTA4 Hydrolase Activity Assay: The inhibitory activity of this compound was assessed using recombinant human LTA4 hydrolase.[1] The assays were performed using either LTA4 or a peptide substrate to measure the epoxide hydrolase and aminopeptidase activities, respectively.[1] The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) and the inhibition constant (Ki) were determined.[1]
-
Calcium Ionophore-Induced LTB4 Production in Whole Blood: To assess the cell penetration and activity of this compound in a more physiologically relevant system, human, mouse, or rat whole blood was stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.[1][4] this compound was pre-incubated with the blood samples before the addition of the ionophore. The amount of LTB4 produced was then quantified, likely by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC), to determine the IC50 value.[1]
In Vivo Models
-
Ex vivo LTB4 Production in Mice: Mice were orally administered with this compound.[2] At various time points after dosing, blood samples were collected. The whole blood was then stimulated ex vivo with a calcium ionophore to induce LTB4 production. The amount of LTB4 was measured to determine the dose-dependent inhibitory effect (ED50) and the duration of action of the compound.[2]
-
Ionophore-Induced Peritonitis in Rats: Rats were orally pre-treated with this compound.[2] Peritonitis was then induced by intraperitoneal injection of a calcium ionophore. After a set period, peritoneal exudate was collected, and the levels of LTB4 and other eicosanoids (like LTC4 and 6-keto-prostaglandin F1α) were measured to evaluate the in vivo efficacy and selectivity of this compound.[2]
-
Reversed Passive Dermal Arthus Model in Rats: This model of immune-complex-mediated inflammation was used to assess the penetration of this compound into the skin.[2] Rats were orally pre-treated with the compound. The Arthus reaction was induced in the skin, and after a certain duration, the inflamed skin tissue was collected to measure the levels of LTB4.[2]
-
Arachidonic Acid-Induced Ear Edema in Mice: Topical or oral administration of this compound was evaluated for its ability to reduce ear edema induced by the topical application of arachidonic acid in mice.[2][3] The degree of swelling was measured to determine the anti-inflammatory effect of the compound.[2]
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the in vivo experiments conducted to characterize this compound.
Clinical Development Status
A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. The compound is described as a "clinical candidate" in some publications, suggesting it may have been considered for clinical development.[5] However, there is no readily accessible data to confirm if it has entered or completed any phase of clinical investigation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase with demonstrated in vitro and in vivo activity. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 makes it a valuable research tool for investigating the role of LTB4 in various inflammatory diseases. The provided quantitative data and experimental model descriptions offer a solid foundation for researchers interested in the pharmacology of LTA4 hydrolase inhibition. The lack of detailed public protocols and clinical trial data indicates that further investigation may be required for those seeking to replicate or build upon the existing research for therapeutic development.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Studies of SC-57461A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characteristics of SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase. The information presented herein is compiled from foundational pharmacological studies to serve as a resource for researchers and professionals in drug development.
Core Mechanism of Action
This compound, chemically identified as 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl, is a competitive inhibitor of LTA4 hydrolase.[1] This enzyme plays a crucial role in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in various diseases.[1][2] By targeting LTA4 hydrolase, this compound effectively blocks the conversion of LTA4 to LTB4, thereby reducing the inflammatory response.[1][2] The inhibition is potent and selective, with no significant effect on other enzymes in the arachidonic acid cascade, such as cyclooxygenase.[1]
Quantitative Analysis of In Vitro Inhibition
The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.
| Assay System | Substrate | Parameter | Value (nM) | Reference |
| Recombinant Human LTA4 Hydrolase | Leukotriene A4 (LTA4) | IC50 | 2.5 | [1] |
| Recombinant Human LTA4 Hydrolase | Leukotriene A4 (LTA4) | Ki | 23 | [1] |
| Recombinant Human LTA4 Hydrolase | Peptide Substrates | IC50 | 27 | [1] |
| Human Whole Blood (Calcium Ionophore-Induced) | Endogenous | IC50 (for LTB4 production) | 49 | [1][3] |
Recent studies have also explored the effect of this compound on liver cancer cell proliferation in vitro, demonstrating a dose-dependent decrease in cell viability. The IC50 values for different cell lines after 72 hours of treatment were as follows:
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 259.45 | [4] |
| LX2 | Hepatic Stellate Cells | 316.38 | [4] |
| EA.hy926 | Endothelial Cells | 288.38 | [4] |
Signaling Pathway Inhibition
This compound specifically targets the leukotriene biosynthetic pathway, a critical branch of the arachidonic acid cascade. The following diagram illustrates the pathway and the point of inhibition by this compound.
Experimental Methodologies
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the foundational studies on this compound describe the following key experimental approaches:
1. Recombinant Human LTA4 Hydrolase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of this compound on the purified LTA4 hydrolase enzyme.
-
General Protocol:
-
Recombinant human LTA4 hydrolase is incubated with varying concentrations of this compound.
-
The substrate, either LTA4 or a synthetic peptide, is added to initiate the enzymatic reaction.
-
The formation of the product (LTB4 or a cleaved peptide fragment) is measured over time.
-
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are typically employed to quantify the product.
-
IC50 and Ki values are calculated from the dose-response curves.
-
2. Human Whole Blood Assay for LTB4 Production:
-
Objective: To assess the potency and cell penetration of this compound in a more physiologically relevant ex vivo system.
-
General Protocol:
-
Freshly drawn human whole blood is pre-incubated with different concentrations of this compound.
-
Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
After a defined incubation period, the reaction is stopped, and plasma is collected.
-
The concentration of LTB4 in the plasma is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or HPLC-tandem mass spectrometry.
-
The IC50 value for the inhibition of LTB4 production is then determined.
-
The following diagram provides a generalized workflow for an in vitro enzyme inhibition assay.
Selectivity Profile
An important aspect of the in vitro characterization of this compound is its selectivity. Studies have shown that it does not affect the production of cyclooxygenase metabolites, such as thromboxane B2, in human whole blood.[1] This indicates a high degree of selectivity for LTA4 hydrolase over other enzymes in the arachidonic acid metabolic pathway.
Species Cross-Reactivity
This compound has demonstrated activity across several species, including mouse, rat, dog, and rhesus monkey, making it a valuable tool for preclinical in vivo studies.[1]
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Mini Reviews - Effect of the inhibition of leukotriene A4 hydrolase (LTA4H) with this compound in liver cancer proliferation - CONICET [bicyt.conicet.gov.ar]
SC-57461A In Vivo Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-57461A is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] By blocking the conversion of LTA4 to LTB4, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the in vivo animal models used to characterize the pharmacological activity of this compound, presenting key data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a competitive inhibitor of LTA4 hydrolase, targeting both its epoxide hydrolase and aminopeptidase activities.[1][2] This selective inhibition prevents the production of LTB4, a potent chemoattractant for neutrophils and other immune cells, thereby mitigating the inflammatory response.[1][3] The compound has demonstrated activity across multiple species, including humans, mice, rats, dogs, and rhesus monkeys.[2]
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the enzymatic conversion of Leukotriene A4 to Leukotriene B4.
Caption: Inhibition of LTB4 Synthesis by this compound.
In Vivo Animal Studies: Quantitative Data Summary
The efficacy of this compound has been evaluated in several rodent models of inflammation. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibition of LTB4 Production in Mice
| Model | Administration Route | Dose (mg/kg) | Time Post-Dose (h) | % Inhibition of LTB4 | ED50 (mg/kg) |
| Ex vivo Ca2+-ionophore-stimulated blood | Oral | - | 1.0 | - | 0.2[1] |
| - | 3.0 | - | 0.8[1] | ||
| 10 | 18.0 | 67[1] | - | ||
| 10 | 24.0 | 44[1] | - |
Table 2: Inhibition of LTB4 Production in Rats
| Model | Administration Route | Dose (mg/kg) | % Inhibition of LTB4 | ED50 (mg/kg) | ED90 (mg/kg) |
| Ionophore-induced peritoneal eicosanoid production | Oral | - | Dose-dependent | 0.3-1[1] | - |
| Reversed passive dermal Arthus model | Oral | - | - | - | 3-10[1] |
Table 3: Anti-inflammatory Effects in Mice
| Model | Administration Route | Challenge Agent | Outcome Measured | Effect of this compound |
| Ear Edema | Oral | Arachidonic Acid | Ear Edema | Blocked[1] |
| Ear Edema | Topical | Arachidonic Acid | Ear Edema | Blocked[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are described below.
Mouse Ex Vivo Calcium Ionophore-Stimulated LTB4 Production
-
Objective: To assess the in vivo oral activity and duration of action of this compound.
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
This compound is administered orally to the mice.
-
At various time points post-administration (e.g., 1, 3, 18, and 24 hours), blood is collected.
-
Whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.
-
The reaction is stopped, and plasma is collected for LTB4 analysis.
-
LTB4 levels are quantified using a validated method, such as an enzyme immunoassay (EIA).
-
The percent inhibition of LTB4 production is calculated relative to vehicle-treated control animals.
-
ED50 values are determined from the dose-response curve.
-
Caption: Mouse Ex Vivo LTB4 Production Workflow.
Rat Ionophore-Induced Peritoneal Eicosanoid Production
-
Objective: To evaluate the dose-dependent inhibition of LTB4 production in the peritoneal cavity of rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
This compound is administered orally to the rats.
-
After a specified time (e.g., 1 hour), a calcium ionophore is injected intraperitoneally to induce eicosanoid production.
-
After a short incubation period (e.g., 30 minutes), the peritoneal cavity is lavaged to collect the fluid.
-
The lavage fluid is analyzed for LTB4, LTC4, and 6-keto-prostaglandin F1α levels to assess the selectivity of this compound.
-
ED50 for LTB4 inhibition is calculated.
-
Rat Reversed Passive Dermal Arthus Model
-
Objective: To assess the ability of orally administered this compound to penetrate skin tissue and inhibit LTB4 production in a model of immune-complex-mediated inflammation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are sensitized with an antibody (e.g., anti-ovalbumin).
-
This compound is administered orally.
-
After a set time, the antigen (e.g., ovalbumin) is injected intradermally to induce the Arthus reaction.
-
At the peak of the inflammatory response, skin biopsies are taken from the injection site.
-
The skin tissue is processed to extract and quantify LTB4 levels.
-
The ED90 value for dermal LTB4 production inhibition is determined.
-
Mouse Arachidonic Acid-Induced Ear Edema
-
Objective: To evaluate the anti-inflammatory efficacy of both oral and topical this compound.
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
This compound is administered either orally or topically to the mouse ear.
-
After a 1-hour pretreatment period, arachidonic acid is applied to the ear to induce inflammation and edema.
-
The thickness of the ear is measured at a specific time point after the challenge.
-
The degree of edema inhibition is compared between the this compound-treated and vehicle-treated groups.
-
Conclusion
The in vivo animal models demonstrate that this compound is a potent and orally active inhibitor of LTB4 production with a long pharmacodynamic half-life.[1] The compound effectively reduces LTB4 levels in blood and inflamed tissues and shows efficacy in models of dermal inflammation and edema.[1] These findings underscore the potential of this compound as a therapeutic agent for inflammatory diseases driven by LTB4. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SC-57461A: Application Notes and Experimental Protocols for a Potent and Selective Leukotriene A4 Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-57461A is a potent and selective, competitive inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[1][2] By targeting LTA4 hydrolase, this compound effectively blocks the production of LTB4, which is implicated in the pathogenesis of various inflammatory diseases.[1][3] These application notes provide a comprehensive overview of the pharmacological properties of this compound, along with detailed protocols for in vitro and in vivo experimental models to evaluate its efficacy.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in inflammation, attracting and activating leukocytes.[4] The production of LTB4 is catalyzed by the enzyme LTA4 hydrolase, making it a significant target for anti-inflammatory drug development.[1][3] this compound, a product of Searle/Pharmacia, has been established as a benchmark for a potent and selective inhibitor of LTA4 hydrolase.[4][5] This document outlines the experimental procedures to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound is a competitive inhibitor of LTA4 hydrolase, acting on both the epoxide hydrolase and aminopeptidase activities of the enzyme.[2] This inhibition directly prevents the conversion of LTA4 to LTB4.
Signaling Pathway
The biosynthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to LTA4 by 5-lipoxygenase (5-LOX). LTA4 hydrolase subsequently converts LTA4 to LTB4. This compound specifically inhibits this final step.
Caption: Inhibition of the LTB4 biosynthetic pathway by this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Assay System | Substrate | Parameter | Value |
| Recombinant Human LTA4 Hydrolase | LTA4 | IC50 | 2.5 nM[1] |
| Recombinant Human LTA4 Hydrolase | LTA4 | Ki | 23 nM[1] |
| Recombinant Human LTA4 Hydrolase | Peptide Substrates | IC50 | 27 nM[1] |
| Human Whole Blood (Calcium Ionophore-Induced) | Endogenous | IC50 for LTB4 production | 49 nM[1] |
In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Parameter | Value |
| Mouse ex vivo LTB4 production | Oral | ED50 (1.0 h) | 0.2 mg/kg[2] |
| Mouse ex vivo LTB4 production | Oral | ED50 (3.0 h) | 0.8 mg/kg[2] |
| Rat ionophore-induced peritoneal LTB4 production | Oral | ED50 | 0.3-1 mg/kg[2] |
| Rat reversed passive dermal Arthus model | Oral | ED90 for LTB4 production | 3-10 mg/kg[2] |
Experimental Protocols
In Vitro LTA4 Hydrolase Activity Assay
This protocol is designed to determine the inhibitory activity of this compound on recombinant human LTA4 hydrolase.
Materials:
-
Recombinant human LTA4 hydrolase
-
LTA4 (leukotriene A4)
-
This compound
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Assay plates (e.g., 96-well)
-
Spectrophotometer or HTRF reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In an assay plate, pre-incubate the recombinant LTA4 hydrolase (e.g., 20 nM final concentration) with varying concentrations of this compound for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding the substrate LTA4 (e.g., 150 nM final concentration).[7]
-
Incubate for 10-30 minutes at 37°C.[7]
-
Terminate the reaction.
-
Quantify the amount of LTB4 produced using a suitable method such as HPLC, ELISA, or a homogeneous time-resolved fluorescence (HTRF) assay.[8]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro LTA4 hydrolase activity assay.
Human Whole Blood Assay for LTB4 Production
This protocol assesses the inhibitory effect of this compound on LTB4 production in a more physiologically relevant matrix.
Materials:
-
Fresh human whole blood (heparinized)
-
Calcium Ionophore A23187
-
This compound
-
Incubator (37°C)
-
Centrifuge
-
LTB4 quantification kit (e.g., RIA or ELISA)
Procedure:
-
Pre-incubate aliquots of fresh human whole blood with varying concentrations of this compound for a designated time at 37°C.
-
Stimulate LTB4 production by adding Calcium Ionophore A23187 (e.g., 10 µM final concentration).[3]
-
Incubate for 30 minutes at 37°C.[3]
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Extract LTB4 from the plasma.
-
Quantify the LTB4 levels using a validated immunoassay.[2]
-
Determine the IC50 value for the inhibition of LTB4 production.
Mouse Arachidonic Acid-Induced Ear Edema Model
This in vivo model evaluates the topical or oral anti-inflammatory activity of this compound.
Materials:
-
Mice (e.g., CD1 male mice)
-
Arachidonic acid solution (e.g., 2 mg in 10 µL of a suitable solvent like tetrahydrofuran:methanol 1:1 v/v)[4]
-
This compound (for oral or topical administration)
-
Micrometer or balance for measuring ear thickness or weight
Procedure:
-
Administer this compound to the mice either orally or topically to the ear.
-
After a specified pretreatment time (e.g., 1 hour), apply the arachidonic acid solution to the inner surface of the mouse ear.[2]
-
A control group should receive the vehicle only.
-
After a set time (e.g., 1 hour), sacrifice the animals and measure the ear edema. This can be done by measuring the increase in ear thickness with a micrometer or by taking a biopsy punch and weighing the tissue.[4]
-
Calculate the percentage of inhibition of edema by comparing the treated group to the vehicle control group.
Rat Reversed Passive Dermal Arthus Reaction
This model assesses the effect of this compound on immune complex-mediated inflammation.
Materials:
-
Rats
-
Antigen (e.g., chicken ovalbumin)
-
Antibody (e.g., rabbit anti-chicken ovalbumin)
-
Evans blue dye
-
This compound
Procedure:
-
Administer this compound orally to the rats.
-
Induce the Arthus reaction by intravenously injecting the antigen (e.g., 20 mg/kg chicken ovalbumin) mixed with Evans blue dye.[9]
-
Immediately after, inject the antibody (e.g., 100-400 µg) intradermally at several sites on the shaved back of the rat.[9]
-
After a few hours (e.g., 4 hours), sacrifice the animals and excise the skin at the injection sites.[10]
-
Quantify the extravasated Evans blue dye to measure plasma leakage, which is an indicator of inflammation.
-
LTB4 levels in the skin can also be measured.
-
Determine the dose-dependent inhibitory effect of this compound.
Caption: Workflow for the rat reversed passive dermal Arthus reaction.
Conclusion
This compound is a valuable research tool for investigating the role of LTB4 in inflammatory processes. The protocols provided herein offer a framework for characterizing the in vitro and in vivo activity of this compound and other potential LTA4 hydrolase inhibitors. These experimental models are crucial for the preclinical development of novel anti-inflammatory therapies.
References
- 1. Calcium ionophore (A-23187) induced peritoneal eicosanoid biosynthesis: a rapid method to evaluate inhibitors of arachidonic acid metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. Calcium ionophore (A-23187) induced peritoneal eicosanoid biosynthesis: a rapid method to evaluate inhibitors of arachidonic acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SC-57461A: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-57461A is a potent and selective inhibitor of Leukotriene A4 (LTA4) hydrolase, a critical enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). By targeting LTA4 hydrolase, this compound effectively reduces the production of LTB4, which is implicated in a variety of inflammatory diseases.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of this compound, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
This compound is a competitive inhibitor of LTA4 hydrolase, targeting the enzyme that catalyzes the conversion of LTA4 to LTB4.[3][4] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a significant role in the inflammatory cascade.[1] By blocking LTB4 synthesis, this compound mitigates the inflammatory response.[1] It is important to note that this compound does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, or COX-2, highlighting its selectivity.
Signaling Pathway
The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to LTA4. LTA4 hydrolase subsequently converts LTA4 to LTB4. LTB4 then binds to its receptors, primarily BLT1 and BLT2, on target cells, initiating a signaling cascade that promotes inflammation, including chemotaxis, and immune cell activation.[5] this compound acts by inhibiting the enzymatic activity of LTA4 hydrolase, thereby preventing the formation of LTB4 and downstream inflammatory signaling.
Caption: The Leukotriene A4 Hydrolase signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various animal models.
Table 1: In Vivo Efficacy of Orally Administered this compound in Mice
| Model | Dosage | Time Point | Effect | Reference |
| Ex vivo calcium ionophore-stimulated LTB4 production | 0.2 mg/kg | 1.0 h | ED50 | [4] |
| Ex vivo calcium ionophore-stimulated LTB4 production | 0.8 mg/kg | 3.0 h | ED50 | [4] |
| Ex vivo LTB4 production | 10 mg/kg | 18 h | 67% inhibition | [4] |
| Ex vivo LTB4 production | 10 mg/kg | 24 h | 44% inhibition | [4] |
| Arachidonic acid-induced ear edema | Pretreatment | 1 h post-challenge | Blocked edema | [4] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Rats
| Model | Dosage | Effect | Reference |
| Ionophore-induced peritoneal LTB4 production | 0.3-1 mg/kg | ED50 | [4] |
| Reversed passive dermal Arthus model (LTB4 production) | 3-10 mg/kg | ED90 | [4] |
Experimental Protocols
Protocol 1: Inhibition of Ex Vivo LTB4 Production in Mice
This protocol is designed to assess the in vivo efficacy of this compound by measuring its effect on LTB4 production in whole blood following ex vivo stimulation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice (or other suitable strain)
-
Calcium ionophore A23187
-
Anticoagulant (e.g., heparin)
-
LTB4 ELISA kit
-
Standard laboratory equipment for oral gavage and blood collection
Procedure:
-
Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle to mice via oral gavage at the desired doses (e.g., 0.1 to 10 mg/kg).
-
-
Blood Collection:
-
At specified time points post-dosing (e.g., 1, 3, 18, and 24 hours), collect blood samples via cardiac puncture or other appropriate method into tubes containing an anticoagulant.
-
-
Ex Vivo Stimulation:
-
Aliquot whole blood into microcentrifuge tubes.
-
Add calcium ionophore A23187 to a final concentration of 10 µM to stimulate LTB4 production.
-
Incubate the samples at 37°C for 30 minutes.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant for LTB4 analysis.
-
-
LTB4 Measurement:
-
Quantify the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each treatment group compared to the vehicle control group.
-
Determine the ED50 value, which is the dose of this compound that causes a 50% reduction in LTB4 production.
-
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Protocol 2: Arachidonic Acid-Induced Ear Edema in Mice
This protocol evaluates the anti-inflammatory effect of this compound in a topical inflammation model.
Materials:
-
This compound
-
Vehicle (e.g., acetone)
-
Arachidonic acid
-
Male Swiss Webster mice (or other suitable strain)
-
Micrometer or balance for measuring ear swelling
Procedure:
-
Compound Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Topically apply this compound or vehicle to the inner surface of the mouse ear 1 hour prior to the inflammatory challenge.
-
-
Induction of Edema:
-
Apply a solution of arachidonic acid in acetone to the inner surface of the same ear to induce inflammation.
-
-
Measurement of Edema:
-
At a specified time point after the arachidonic acid challenge (e.g., 1 hour), measure the extent of ear swelling. This can be done by measuring the ear thickness with a micrometer or by weighing a standard-sized punch biopsy of the ear.
-
-
Data Analysis:
-
Calculate the percentage inhibition of ear edema for the this compound-treated group compared to the vehicle-treated group.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase with demonstrated in vivo activity in multiple animal models of inflammation. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this compound. It is recommended that researchers optimize dosages and time points for their specific animal models and experimental conditions.
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SC-57461A Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-57461A is a potent and selective inhibitor of Leukotriene A4 (LTA4) hydrolase, a critical enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4)[1][2]. By inhibiting LTA4 hydrolase, this compound effectively reduces the levels of LTB4, making it a valuable tool for investigating the role of LTB4 in various inflammatory disease models. These application notes provide detailed protocols for the preparation and administration of this compound to mice, as well as a key experimental protocol to assess its in vivo efficacy.
Mechanism of Action
This compound is a competitive inhibitor of LTA4 hydrolase, targeting the final and rate-limiting step in the production of LTB4[1][2]. It has been shown to be highly selective for LTA4 hydrolase, with no significant activity against other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase or cyclooxygenases[2].
Signaling Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound.
In Vitro Potency of this compound
| Target | Species | Assay | IC₅₀ / Kᵢ | Reference |
| LTA4 Hydrolase | Human | Recombinant Enzyme | Kᵢ = 23 nM | [1] |
| LTB4 Production | Human | Whole Blood | IC₅₀ = 49 nM | [1] |
In Vivo Efficacy of this compound in Mice
| Administration Route | Model | Endpoint | ED₅₀ / Effective Dose | Time Point | Reference |
| Oral | Ex vivo LTB4 Production | Inhibition of Ca²⁺ ionophore-stimulated LTB4 | ED₅₀ = 0.2 mg/kg | 1 hour | [1] |
| Oral | Ex vivo LTB4 Production | Inhibition of Ca²⁺ ionophore-stimulated LTB4 | ED₅₀ = 0.8 mg/kg | 3 hours | [1] |
| Oral | Ex vivo LTB4 Production | Inhibition of LTB4 production | 67% inhibition at 10 mg/kg | 18 hours | [1] |
| Oral | Arachidonic Acid-Induced Ear Edema | Inhibition of edema | Effective | 1 hour post-dose | [1] |
| Topical | Arachidonic Acid-Induced Ear Edema | Inhibition of edema | Effective | 1 hour post-dose | [1] |
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
While the original in vivo studies with this compound did not specify the exact vehicle used for oral administration, a common and effective vehicle for similar compounds can be formulated as follows. It is recommended to perform a small-scale solubility test before preparing a large batch.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution on the day of the experiment. A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline[3].
-
For 1 ml of vehicle:
-
100 µl DMSO
-
400 µl PEG300
-
50 µl Tween 80
-
450 µl Sterile Saline
-
-
-
Dissolving this compound: a. Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to the tube to dissolve the compound completely. Gentle warming (37°C) and vortexing can aid in dissolution. c. Add the PEG300 and Tween 80 to the dissolved compound and vortex thoroughly. d. Finally, add the sterile saline to the mixture and vortex until a clear and homogenous solution is obtained.
-
Dosage Calculation: Calculate the required volume of the final solution to administer to each mouse based on its body weight and the desired dose. The typical dosing volume for oral gavage in mice is 5-10 ml/kg.
Note: The solubility of this compound may vary depending on the desired final concentration. It is crucial to ensure the compound is fully dissolved before administration to ensure accurate dosing.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (18-20 gauge, with a ball tip for mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to handling before the experiment to minimize stress.
-
Weighing: Weigh each mouse immediately before dosing to accurately calculate the administration volume.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage: a. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. b. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-insert. Do not force the needle. c. Once the needle is in the correct position (the tip should be in the stomach), slowly administer the solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Experimental Workflow: Arachidonic Acid-Induced Ear Edema in Mice
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preparing Stock Solutions of SC-57461A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-57461A is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] As a critical tool in studying inflammatory pathways and for potential therapeutic development, proper preparation of this compound stock solutions is paramount for experimental accuracy and reproducibility. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Chemical and Physical Properties
This compound, with the formal name N-methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl]-β-alanine, monohydrochloride, is a crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 423169-68-0 | [1] |
| Molecular Formula | C₂₀H₂₅NO₃ • HCl | [1] |
| Formula Weight | 363.9 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | Crystalline solid | [1] |
Solubility
The solubility of this compound in various common laboratory solvents is crucial for preparing stock solutions of desired concentrations. Table 2 summarizes the solubility data. It is important to note that for some solvents, such as DMSO, using a fresh, anhydrous grade is recommended to avoid significant impacts on solubility.[4]
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ≥ 3 mg/mL (up to 250 mg/mL with ultrasonic assistance) | [1][4][5] |
| DMF (Dimethylformamide) | ≥ 3 mg/mL | [1][5] |
| Ethanol | ~0.25 mg/mL | [1][5] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
Mechanism of Action and Signaling Pathway
This compound is a competitive and selective inhibitor of LTA4 hydrolase, an enzyme with dual functions: it catalyzes the conversion of LTA4 to LTB4 and also possesses aminopeptidase activity.[2][6] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4, a potent lipid mediator involved in inflammation, without affecting other enzymes in the arachidonic acid cascade like 5-lipoxygenase, LTC4 synthase, COX-1, and COX-2.[1][6]
The following diagram illustrates the position of this compound's inhibitory action within the leukotriene biosynthesis pathway.
This compound inhibits LTA4 Hydrolase in the leukotriene pathway.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3639 mg of this compound (Formula Weight = 363.9 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For the example above, add 100 µL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from moisture.[4][5]
Storage and Stability
Proper storage is critical to maintain the activity of this compound stock solutions.
| Storage Condition | Powder | In Solvent | Reference |
| -20°C | 3 years | 1 month (up to 2 weeks for some suppliers) | [4][5][7] |
| -80°C | Not specified | 6 months (up to 3 months for some suppliers) | [4][5] |
| 4°C | 2 years | Not recommended for long-term storage | [5] |
Note: It is recommended to prepare and use solutions on the same day whenever possible.[7] If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials.[4][7] Before use, allow the frozen aliquot to equilibrate to room temperature before opening.[7]
In Vitro and In Vivo Activity
This compound has demonstrated potent inhibitory activity in various experimental systems. A summary of its reported efficacy is provided in Table 3.
| Assay | Species | IC₅₀ / ED₅₀ | Reference |
| Recombinant LTA4 Hydrolase | Human | IC₅₀ = 2.5 nM | [2][4] |
| Recombinant LTA4 Hydrolase | Mouse | IC₅₀ = 3 nM | [4] |
| Recombinant LTA4 Hydrolase | Rat | IC₅₀ = 23 nM | [4] |
| Ionophore-stimulated LTB4 production (whole blood) | Human | IC₅₀ = 49 nM | [1][4] |
| Ionophore-stimulated LTB4 production (whole blood) | Mouse | IC₅₀ = 166 nM | [4] |
| Ionophore-stimulated LTB4 production (whole blood) | Rat | IC₅₀ = 466 nM | [4] |
| Mouse ex vivo LTB4 production (oral) | Mouse | ED₅₀ = 0.2 mg/kg (at 1 hr) | [4][6] |
| Rat peritoneal LTB4 production (oral) | Rat | ED₅₀ = 1 mg/kg | [4] |
Safety and Handling
As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SC 57461|423169-68-0|COA [dcchemicals.com]
Application Notes and Protocols for SC-57461A in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-57461A is a potent and selective inhibitor of Leukotriene A4 (LTA4) hydrolase, a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[1][2] LTB4 is implicated in the pathogenesis of various inflammatory diseases, making LTA4 hydrolase an attractive therapeutic target.[1][2][3][4] this compound acts as a competitive inhibitor of LTA4 hydrolase, targeting both its epoxide hydrolase and aminopeptidase activities.[1][5][6] These application notes provide a summary of its inhibitory activity and a detailed protocol for its use in in vitro LTA4 hydrolase inhibition assays.
Data Presentation
The inhibitory potency of this compound against human LTA4 hydrolase has been determined in various assay formats. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.5 nM | Recombinant human LTA4 hydrolase with LTA4 as substrate. | [1] |
| Ki | 23 nM | Recombinant human LTA4 hydrolase (epoxide hydrolase activity). | [1][5][6] |
| IC50 | 27 nM | Recombinant human LTA4 hydrolase with a peptide substrate. | [1] |
| Ki | 27 nM | Recombinant human LTA4 hydrolase (aminopeptidase activity). | [5][6] |
| IC50 | 49 nM | Calcium ionophore-induced LTB4 production in human whole blood. | [1][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Signaling pathway of LTB4 production and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro LTA4 hydrolase inhibition assay.
Experimental Protocols
This section provides a detailed methodology for an in vitro enzyme inhibition assay to determine the IC50 of this compound against LTA4 hydrolase.
Materials and Reagents
-
Recombinant human LTA4 hydrolase (LTA4H)
-
Leukotriene A4 (LTA4) methyl ester (to be hydrolyzed to free acid LTA4 immediately before use)
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mg/mL BSA.
-
DMSO (for dissolving this compound)
-
Methanol (for reaction termination)
-
96-well microplate
-
Incubator
-
Detection system: ELISA kit for LTB4 or LC-MS/MS instrumentation.
Protocol: In Vitro LTA4 Hydrolase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Dilute the recombinant human LTA4H in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.
-
Prepare the LTA4 substrate immediately before use by hydrolyzing the methyl ester.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control - Assay Buffer with the same final DMSO concentration).
-
Diluted LTA4H enzyme.
-
-
Include control wells:
-
100% Activity Control: Enzyme, buffer, and vehicle (DMSO).
-
No Enzyme Control: Buffer, substrate, and vehicle (DMSO).
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Quantify the amount of LTB4 produced using a validated method such as a competitive ELISA for LTB4 or by LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase. The provided data and protocols offer a robust framework for researchers to utilize this compound as a tool compound in studies of the leukotriene pathway and as a reference standard in the development of novel anti-inflammatory agents targeting LTA4 hydrolase.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies PMID: 11805220 | MCE [medchemexpress.cn]
Application Notes and Protocols for Measuring LTB4 Levels after SC-57461A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes.[1][2] It is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, with the final step being the enzymatic conversion of Leukotriene A4 (LTA4) to LTB4 by the enzyme LTA4 hydrolase.[1][2] SC-57461A is a potent and selective inhibitor of LTA4 hydrolase, making it a valuable tool for studying the role of LTB4 in various inflammatory diseases.[1][2][3] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4.[1][3][4] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on LTB4 production in both in vitro and in vivo settings.
Signaling Pathway of LTB4 Production and Inhibition by this compound
The following diagram illustrates the 5-lipoxygenase pathway, leading to the production of LTB4 and the point of inhibition by this compound.
Caption: 5-Lipoxygenase pathway and this compound inhibition.
Quantitative Data: Inhibition of LTB4 Production by this compound
The following tables summarize the potency of this compound in inhibiting LTB4 production across various experimental systems.
Table 1: In Vitro Inhibition of LTA4 Hydrolase and LTB4 Production by this compound
| Parameter | Species | System | IC50 / Ki |
| IC50 | Human | Recombinant LTA4 Hydrolase | 2.5 nM |
| Ki | Human | Recombinant LTA4 Hydrolase | 23 nM |
| IC50 | Human | Ionophore-stimulated Whole Blood | 49 nM |
| IC50 | Mouse | Ionophore-stimulated Whole Blood | 166 nM |
| IC50 | Rat | Ionophore-stimulated Whole Blood | 466 nM |
Data sourced from Askonas, L.J., et al. (2002).[1]
Table 2: Ex Vivo and In Vivo Inhibition of LTB4 Production by this compound
| Parameter | Species | Model | ED50 / ED90 |
| ED50 | Mouse | Ex vivo LTB4 production | 0.2 mg/kg |
| ED90 | Mouse | Ex vivo LTB4 production | 1 mg/kg |
| ED50 | Rat | Peritoneal LTB4 production | 1 mg/kg |
Data sourced from MedchemExpress and Kachur, J.F., et al. (2002).
Experimental Protocols
Protocol 1: In Vitro Measurement of LTB4 Inhibition in Human Whole Blood
This protocol describes the measurement of LTB4 production in human whole blood following stimulation with a calcium ionophore and treatment with this compound.
Experimental Workflow:
Caption: Workflow for in vitro LTB4 inhibition assay.
Materials:
-
Freshly collected human whole blood (with anticoagulant, e.g., heparin)
-
This compound
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
DMSO (for dissolving this compound)
-
LTB4 ELISA Kit
-
Microplate reader
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in PBS to achieve a range of desired concentrations.
-
Pre-incubation: In a microtiter plate, add a small volume of the diluted this compound solutions to aliquots of fresh human whole blood. Include a vehicle control (DMSO in PBS). Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add calcium ionophore A23187 to each well to a final concentration that induces robust LTB4 production (typically in the low micromolar range). Incubate for a further 15-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and adding a stop solution as specified by the ELISA kit manufacturer, or by immediately proceeding to centrifugation.
-
Sample Preparation: Centrifuge the blood samples to pellet the cells. Collect the supernatant (plasma).
-
LTB4 Measurement: Measure the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA kit. Follow the manufacturer's instructions for the assay.
-
Data Analysis: Plot the LTB4 concentration against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits LTB4 production by 50%.
Protocol 2: General LTB4 ELISA Protocol
This is a general protocol for a competitive ELISA to measure LTB4 levels in biological samples. Specific details may vary depending on the commercial kit used.
Materials:
-
LTB4 ELISA Kit (containing LTB4 standard, anti-LTB4 antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Prepared samples (e.g., plasma from Protocol 1)
-
Wash buffer
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the LTB4 standard provided in the kit to create a standard curve.
-
Plate Coating: The microplate wells are typically pre-coated with an antibody.
-
Competitive Binding: Add the standards, controls, and unknown samples to the appropriate wells. Then, add a fixed amount of HRP-conjugated LTB4 to each well. LTB4 in the sample will compete with the HRP-conjugated LTB4 for binding to the primary antibody.
-
Incubation: Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature).
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubation: Incubate the plate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: The concentration of LTB4 in the samples is inversely proportional to the color intensity. Calculate the LTB4 concentration in the unknown samples by interpolating from the standard curve.
Concluding Remarks
This compound is a highly effective inhibitor of LTB4 production, demonstrating nanomolar potency in cellular assays. The protocols outlined above provide a framework for researchers to accurately quantify the inhibitory effects of this compound and other potential LTA4 hydrolase inhibitors. The use of standardized ELISA kits is recommended for reliable and reproducible measurement of LTB4 levels. These studies are critical for understanding the therapeutic potential of targeting the LTB4 pathway in inflammatory diseases.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
SC-57461A: Application Notes and Protocols for Arachidonic Acid Cascade Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, for its application in studying the arachidonic acid cascade. Detailed protocols for key in vitro, ex vivo, and in vivo experiments are provided to facilitate research into the role of leukotriene B4 (LTB4) in various physiological and pathological processes.
Application Notes
Background
The arachidonic acid (AA) cascade is a critical metabolic pathway that produces a class of bioactive lipid mediators known as eicosanoids.[1] These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are pivotal in regulating inflammation, immunity, and hemostasis.[2][3] Arachidonic acid is released from the cell membrane by phospholipase A2 and is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][4]
The 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes.[5][6] The unstable intermediate, leukotriene A4 (LTA4), is a critical branch point. It can be converted to the potent chemoattractant LTB4 by the enzyme LTA4 hydrolase or conjugated with glutathione by LTC4 synthase to form the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5][6] LTB4 is a significant mediator of inflammation, implicated in the pathogenesis of various diseases such as inflammatory bowel disease, psoriasis, and asthma.[7]
Mechanism of Action of this compound
This compound, with the chemical name 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl, is a potent, competitive, and selective inhibitor of LTA4 hydrolase.[7][8] This enzyme exhibits dual functionality, possessing both epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity.[8][9] this compound effectively inhibits both of these activities.[10] Its selectivity is a key feature, as it does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, or COX-2.[10] By specifically blocking the conversion of LTA4 to LTB4, this compound serves as a precise tool to investigate the biological roles of LTB4.
Applications in Research
This compound is a valuable pharmacological tool for elucidating the contribution of LTB4 to a multitude of inflammatory diseases.[8] Its oral and topical activity makes it suitable for a range of experimental models.[8]
-
In Vitro Studies: To investigate the direct inhibitory effect on LTA4 hydrolase activity from recombinant sources or cell lysates.
-
Ex Vivo Studies: To assess the inhibition of LTB4 production in whole blood or isolated primary cells, providing insights into cellular penetration and efficacy in a complex biological matrix.[7]
-
In Vivo Studies: To explore the role of LTB4 in animal models of inflammation, such as arachidonic acid-induced ear edema in mice and ionophore-induced peritoneal eicosanoid production in rats.[8]
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity and efficacy.
| Parameter | Enzyme/System | Value | Reference |
| IC50 | Recombinant Human LTA4 Hydrolase (LTA4 substrate) | 2.5 nM | [7] |
| IC50 | Recombinant Human LTA4 Hydrolase (peptide substrate) | 27 nM | [7] |
| IC50 | Calcium Ionophore-Induced LTB4 Production (Human Whole Blood) | 49 nM | [7] |
| Ki | Recombinant Human LTA4 Hydrolase (epoxide hydrolase activity) | 23 nM | [8] |
| Ki | Recombinant Human LTA4 Hydrolase (aminopeptidase activity) | 27 nM | [8] |
| ED50 | Mouse ex vivo Calcium Ionophore-Stimulated Blood LTB4 Production (1.0 h) | 0.2 mg/kg (oral) | [8] |
| ED50 | Mouse ex vivo Calcium Ionophore-Stimulated Blood LTB4 Production (3.0 h) | 0.8 mg/kg (oral) | [8] |
| ED50 | Rat Ionophore-Induced Peritoneal LTB4 Production | 0.3-1 mg/kg (oral) | [8] |
| ED90 | Rat Reversed Passive Dermal Arthus Model (LTB4 Production) | 3-10 mg/kg (oral) | [8] |
Signaling Pathways and Experimental Workflows
Caption: The Arachidonic Acid Cascade.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Experimental Protocols
In Vitro Inhibition of Human Recombinant LTA4 Hydrolase
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human LTA4 hydrolase.
Materials:
-
Recombinant human LTA4 hydrolase
-
This compound
-
Leukotriene A4 (LTA4) lithium salt
-
Reaction Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA
-
Assay termination solution
-
DMSO for compound dilution
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in DMSO to achieve a range of desired concentrations.
-
Freshly prepare the LTA4 substrate solution immediately before use.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 300 ng of recombinant human LTA4 hydrolase to each well.
-
Add the desired final concentration of this compound or vehicle (DMSO) to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 2.5% v/v).
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding LTA4 to a final concentration of 150 nM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an appropriate stop solution and diluting the reaction mixture 20-fold in assay buffer.
-
-
Quantification of LTB4:
-
Measure the amount of LTB4 produced using a validated method, such as a competitive ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Ex Vivo Inhibition of Calcium Ionophore-Induced LTB4 Production in Human Whole Blood
Objective: To assess the efficacy of this compound in inhibiting LTB4 synthesis in a cellular environment.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes
-
This compound
-
Calcium Ionophore A23187
-
RPMI 1640 medium
-
DMSO
-
ELISA kit for LTB4 quantification
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final concentrations in the blood samples.
-
-
Incubation:
-
In a suitable tube, add a small volume of the this compound dilution or vehicle (DMSO) to aliquots of whole blood.
-
Pre-incubate the blood with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Induce LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice and centrifuging to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
-
LTB4 Measurement:
-
Thaw the plasma samples and measure the LTB4 concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value.
-
In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
This compound
-
Arachidonic acid (AA)
-
Acetone
-
Vehicle for oral or topical administration (e.g., 0.5% methylcellulose)
-
Micrometer or balance for measuring ear thickness or weight
Protocol:
-
Animal Acclimatization:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Oral Administration: Administer this compound or vehicle by oral gavage at a predetermined time (e.g., 1 hour) before the inflammatory challenge.[8]
-
Topical Administration: Apply a solution of this compound in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear 15-30 minutes before the AA application.
-
-
Induction of Inflammation:
-
Prepare a solution of arachidonic acid in acetone (e.g., 10 mg/mL).
-
Apply a fixed volume (e.g., 20 µL) of the AA solution to the right ear of each mouse. Apply the vehicle (acetone) to the left ear as a control.
-
-
Assessment of Edema:
-
At a peak response time (typically 40-60 minutes after AA application), sacrifice the mice by cervical dislocation.[5]
-
Excise a standard-sized biopsy from both the right (treated) and left (control) ears using a biopsy punch.
-
Measure the edema by either:
-
Weight: Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the extent of edema.
-
Thickness: Measure the thickness of the ear using a digital micrometer before and after AA application.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ear edema for the this compound-treated group compared to the vehicle-treated group.
-
Determine the dose-response relationship if multiple doses were tested.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: SC-57461A and Leukotriene A4 Hydrolase Inhibition
This technical support guide is intended for researchers, scientists, and drug development professionals who are using SC-57461A and encountering unexpected results, specifically a lack of inhibition of Leukotriene A4 (LTA4) hydrolase. All evidence indicates that this compound is a potent and selective inhibitor of LTA4 hydrolase[1][2][3][4][5]. Therefore, a failure to observe inhibition in an experimental setting likely points to methodological issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound a confirmed inhibitor of LTA4 hydrolase?
A1: Yes, this compound is well-characterized in scientific literature as a potent, selective, and competitive inhibitor of LTA4 hydrolase[1][5][6]. It has been shown to be effective against recombinant human, mouse, and rat LTA4 hydrolase[2].
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive inhibitor of LTA4 hydrolase[1][5]. This means it binds to the active site of the enzyme, preventing the substrate (LTA4) from binding and being converted to Leukotriene B4 (LTB4).
Q3: At what concentration should I expect to see inhibition?
A3: The effective concentration of this compound is in the nanomolar range. For recombinant human LTA4 hydrolase, the IC50 is approximately 2.5 nM and the Ki is 23 nM[1]. In human whole blood assays measuring LTB4 production, the IC50 is around 49 nM[1][4][5].
Troubleshooting Guide: this compound Not Inhibiting LTA4 Hydrolase
If you are not observing the expected inhibition of LTA4 hydrolase with this compound, please review the following potential issues:
Issue 1: Incorrect Compound Concentration
-
Question: Are you confident in the final concentration of this compound in your assay?
-
Troubleshooting Steps:
-
Verify Stock Solution: Re-calculate the dilution series from your stock solution. Ensure the initial weighing of the compound and the volume of the solvent were accurate.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO or DMF before preparing aqueous dilutions[4]. Precipitates may form, leading to a lower effective concentration.
-
Serial Dilution Errors: Errors in serial dilutions are common. Prepare fresh dilutions and consider using a different set of pipettes.
-
Issue 2: Reagent Quality and Handling
-
Question: Are your reagents, particularly this compound and LTA4 hydrolase, of high quality and stored correctly?
-
Troubleshooting Steps:
-
Compound Integrity: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability[4]. Consider purchasing a new batch if the compound's integrity is in doubt.
-
Enzyme Activity: Verify the activity of your LTA4 hydrolase enzyme using a positive control inhibitor or by measuring its basal activity. Enzymes can lose activity if not stored or handled properly.
-
Substrate Stability: Leukotriene A4 is a highly unstable epoxide[7]. Ensure it is handled according to the manufacturer's instructions, typically at low temperatures and protected from light, to prevent degradation.
-
Issue 3: Assay Conditions
-
Question: Are your assay conditions optimized for LTA4 hydrolase activity and this compound inhibition?
-
Troubleshooting Steps:
-
pH and Buffer: Ensure the pH and composition of your assay buffer are optimal for LTA4 hydrolase activity.
-
Incubation Times: Pre-incubate the enzyme with this compound for a sufficient period before adding the substrate to allow for binding to the active site.
-
Presence of Other Proteins: In complex systems like whole blood or cell lysates, other proteins can bind to this compound, reducing its effective concentration available to inhibit LTA4 hydrolase.
-
Issue 4: Inappropriate Assay Type
-
Question: Is your chosen assay suitable for detecting LTA4 hydrolase inhibition by this compound?
-
Troubleshooting Steps:
-
Direct vs. Indirect Assays: Direct assays measuring the conversion of LTA4 to LTB4 are the most reliable. Indirect assays, such as those measuring downstream effects, may be influenced by other pathways.
-
Selectivity: this compound is selective for LTA4 hydrolase and does not inhibit 5-lipoxygenase, LTC4 synthase, COX-1, or COX-2[4]. Ensure your assay is specifically measuring the activity of LTA4 hydrolase.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | 2.5 nM | Recombinant Human LTA4 Hydrolase | [1][2] |
| 3 nM | Recombinant Mouse LTA4 Hydrolase | [2] | |
| 23 nM | Recombinant Rat LTA4 Hydrolase | [2] | |
| 49 nM | Human Whole Blood (LTB4 production) | [1][2][4][5] | |
| 166 nM | Mouse Whole Blood (LTB4 production) | [2] | |
| 466 nM | Rat Whole Blood (LTB4 production) | [2] | |
| Ki | 23 nM | Human Recombinant LTA4 Hydrolase | [1][5] |
| 27 nM | Human Recombinant LTA4 Hydrolase (aminopeptidase activity) | [5] | |
| ED50 | 0.2 mg/kg (1.0 h) | Mouse ex vivo (LTB4 production) | [2][5] |
| 0.8 mg/kg (3.0 h) | Mouse ex vivo (LTB4 production) | [2][5] | |
| 0.3-1 mg/kg | Rat peritoneal model (LTB4 production) | [5] |
Experimental Protocols
Protocol 1: In Vitro LTA4 Hydrolase Inhibition Assay (Recombinant Enzyme)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mg/mL BSA).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions in the assay buffer to achieve final desired concentrations.
-
Dilute recombinant LTA4 hydrolase in the assay buffer to the desired working concentration.
-
Prepare the substrate, Leukotriene A4, according to the manufacturer's instructions immediately before use.
-
-
Assay Procedure:
-
In a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted LTA4 hydrolase enzyme to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the LTA4 substrate.
-
Incubate for the desired time (e.g., 30 seconds) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., methanol or acetonitrile).
-
-
Detection:
-
Analyze the formation of LTB4 using a suitable method such as LC-MS/MS or a specific LTB4 ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for in vitro LTA4 hydrolase inhibition assay.
Caption: Troubleshooting logic for lack of LTA4 hydrolase inhibition.
Caption: Simplified leukotriene biosynthesis pathway showing the target of this compound.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capturing LTA4 hydrolase in action: Insights to the chemistry and dynamics of chemotactic LTB4 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SC-57461A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SC-57461A, a potent and selective inhibitor of leukotriene A(4) (LTA4) hydrolase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective competitive inhibitor of leukotriene A(4) (LTA4) hydrolase.[1][2] This enzyme is responsible for the conversion of LTA4 to leukotriene B4 (LTB4), a significant inflammatory mediator.[1][3] this compound inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4 hydrolase.[4]
Q2: Is this compound selective for LTA4 hydrolase?
Yes, studies have shown that this compound is a selective inhibitor of LTA4 hydrolase. For instance, it does not affect the production of the cyclooxygenase metabolite thromboxane B2 in human whole blood.[1] In rat models, it inhibited LTB4 production in a dose-dependent manner without affecting LTC4 or 6-keto-prostaglandin F(1alpha) production.[4]
Q3: What are the known active metabolites of this compound?
In studies conducted in rats, the major active metabolites of SC-57461 (the free acid of this compound) were found to be a hydroxylated metabolite and an N-desmethyl metabolite.[5] Both of these metabolites demonstrated excellent inhibitory effects on leukotriene A4 hydrolase.[5] Other identified metabolites include an N-oxide, a hydroxylamine, and a propionic acid metabolite.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of LTB4 production in vitro.
Q: We are observing variable or weak inhibition of LTB4 production in our cell-based assays with this compound. What could be the cause?
A: Several factors could contribute to this observation:
-
Cell Penetration: While this compound has been shown to have good cell penetration, differences in cell types and experimental conditions can affect its intracellular concentration.[1] Consider optimizing incubation time and concentration.
-
Compound Stability: Ensure proper storage and handling of the compound. Repeated freeze-thaw cycles or improper storage could lead to degradation. The N-oxide metabolite of the related compound SC-57461 was found to be unstable in some organic solvents.[5]
-
Assay Conditions: The concentration of the calcium ionophore or other stimulus used to induce LTB4 production can significantly impact the apparent IC50 value. Ensure your stimulus concentration is optimized and consistent across experiments.
-
Cell Health and Density: The health and density of your cells can affect their response to stimuli and inhibitors. Ensure your cells are healthy and plated at a consistent density.
Experimental Protocol: In Vitro LTB4 Inhibition Assay
-
Cell Culture: Culture human whole blood or isolated leukocytes in appropriate media.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-60 minutes).
-
Stimulation: Induce LTB4 production by adding a calcium ionophore (e.g., A23187) at an optimized concentration.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Termination and Lysis: Stop the reaction and lyse the cells to release intracellular LTB4.
-
Quantification: Measure LTB4 levels in the supernatant or cell lysate using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of LTB4 inhibition against the logarithm of the this compound concentration.
Issue 2: Unexpected off-target effects observed in cellular assays.
Q: We are observing cellular effects that are not readily explained by the inhibition of LTB4 synthesis. Could this compound have off-target effects?
A: While this compound is reported to be a selective LTA4 hydrolase inhibitor, the possibility of off-target effects, though not documented, cannot be entirely ruled out, especially at high concentrations.[1][6]
-
Concentration: High concentrations of any compound increase the likelihood of off-target binding. It is crucial to use the lowest effective concentration and to determine a full dose-response curve.
-
Pathway Cross-talk: Inhibition of a key enzyme in a signaling pathway can lead to the accumulation of upstream substrates or the shunting of metabolites into other pathways, which could indirectly cause unforeseen cellular responses.[2]
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could be responsible for the observed off-target effects.
Logical Troubleshooting Workflow for Unexpected Effects
Caption: Troubleshooting workflow for unexpected cellular effects.
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| In Vitro Potency | |||
| IC50 (LTA4 hydrolase) | Recombinant Human | 2.5 nM | [1] |
| Ki (LTA4 hydrolase) | Recombinant Human | 23 nM | [1] |
| IC50 (peptide substrate) | Recombinant Human | 27 nM | [1] |
| IC50 (LTB4 production) | Human Whole Blood | 49 nM | [1][4] |
| In Vivo Efficacy | |||
| ED50 (ex vivo LTB4 prod.) | Mouse (1.0 h) | 0.2 mg/kg (oral) | [4] |
| ED50 (ex vivo LTB4 prod.) | Mouse (3.0 h) | 0.8 mg/kg (oral) | [4] |
| ED50 (peritoneal LTB4) | Rat | 0.3-1 mg/kg (oral) | [4] |
| ED90 (dermal LTB4 prod.) | Rat | 3-10 mg/kg (oral) | [4] |
Signaling Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.
Caption: Leukotriene B4 synthesis pathway and this compound inhibition.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of metabolites of leukotriene A4 hydrolase inhibitor SC-57461 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SC-57461A Concentration in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of SC-57461A, a potent and selective inhibitor of Leukotriene A4 (LTA4) hydrolase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive inhibitor of Leukotriene A4 (LTA4) hydrolase.[1] This enzyme is responsible for the conversion of LTA4 to Leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.[2][3] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4.[1] The inhibition of LTA4 hydrolase by this compound not only reduces the production of the pro-inflammatory LTB4 but can also lead to an increase in the biosynthesis of the anti-inflammatory lipid mediator Lipoxin A4.[4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. Based on published data, the IC50 for LTB4 production in human whole blood is 49 nM.[1][5][6] For initial experiments in cell lines, a concentration range of 10 nM to 1 µM is a reasonable starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is a crystalline solid.[7] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent. This compound is soluble in DMSO (250 mg/mL) and DMF (3 mg/mL).[5][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[5] When stored properly, the compound is stable for at least four years.[7] For use in cell culture, the final concentration of the solvent should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Is this compound selective for LTA4 hydrolase?
A4: Yes, this compound is a selective inhibitor of LTA4 hydrolase. Studies have shown that it does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, and COX-2.[7]
Troubleshooting Guide
Problem 1: Suboptimal or no inhibitory effect observed.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. |
| Cell Type Insensitivity | The cell line you are using may have low expression of LTA4 hydrolase or rely on alternative inflammatory pathways. Confirm LTA4 hydrolase expression in your cell line via Western Blot or qPCR. Consider using a different cell line known to be responsive to LTA4 hydrolase inhibition. |
| Assay Issues | Ensure that your assay is sensitive enough to detect changes in LTB4 levels or the downstream effects of its inhibition. Include appropriate positive and negative controls in your experimental setup. |
Problem 2: Significant cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Concentration Too High | Determine the cytotoxic threshold of this compound for your cell line by performing a cell viability assay (e.g., MTT or LDH assay) with a range of concentrations. Use a concentration that effectively inhibits LTA4 hydrolase without causing significant cell death. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below 0.5%. Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments. |
| Off-Target Effects | Although this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration possible to minimize this risk. |
Quantitative Data Summary
| Parameter | Value | Species/System |
| IC50 (LTA4 as substrate) | 2.5 nM | Recombinant Human LTA4 Hydrolase |
| IC50 (Peptide as substrate) | 27 nM | Recombinant Human LTA4 Hydrolase |
| IC50 (LTB4 production) | 49 nM | Human Whole Blood |
| IC50 (LTB4 production) | 166 nM | Mouse Whole Blood |
| IC50 (LTB4 production) | 466 nM | Rat Whole Blood |
| Ki (Epoxide hydrolase activity) | 23 nM | Human Recombinant LTA4 Hydrolase |
| Ki (Aminopeptidase activity) | 27 nM | Human Recombinant LTA4 Hydrolase |
| Solubility in DMSO | 250 mg/mL | - |
| Solubility in DMF | 3 mg/mL | - |
| Solubility in Ethanol | 0.25 mg/mL | - |
| Solubility in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability (MTT) Assay
This protocol provides a framework for determining the optimal, non-toxic concentration range of this compound for your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the cell viability against the log of the this compound concentration to determine the concentration range that does not induce significant cytotoxicity.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on the expression of proteins downstream of LTB4 signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound for the desired time. Include vehicle-treated and untreated controls.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression.
Visualizations
Caption: Signaling pathway of LTB4 production and inhibition by this compound.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: SC-57461A In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SC-57461A to improve its in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2][3] This enzyme is responsible for the conversion of LTA4 to leukotriene B4 (LTB4), a significant pro-inflammatory mediator.[1][2][3] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4.[1][3] The inhibition has been demonstrated for both the epoxide hydrolase and aminopeptidase activities of the enzyme.[1]
Q2: What are the reported in vitro potency values for this compound?
A2: this compound has demonstrated high potency in in vitro assays. Against recombinant human LTA4 hydrolase, it has an IC50 of 2.5 nM and a Ki of 23 nM.[2] For the aminopeptidase activity, the IC50 is 27 nM.[2] In human whole blood, this compound inhibits calcium ionophore-induced LTB4 production with an IC50 of 49 nM.[1][2]
Q3: Is this compound selective for LTA4 hydrolase?
A3: Yes, this compound is a selective inhibitor.[1][2] For instance, it does not affect the production of the cyclooxygenase metabolite thromboxane B2 in human whole blood.[2] In a rat model, it inhibited LTB4 production without affecting LTC4 or 6-keto-prostaglandin F1alpha production.[1]
Q4: What is the oral bioavailability and pharmacodynamic half-life of this compound?
A4: this compound is orally active.[1] In mice, a single oral dose of 10 mg/kg resulted in a 67% reduction in ex vivo LTB4 production at 18 hours and a 44% reduction at 24 hours, indicating a long pharmacodynamic half-life.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal inhibition of LTB4 production in vivo. | Inadequate Dosing: The administered dose may be too low to achieve the required therapeutic concentration at the target site. | Review the dose-response data from preclinical studies. Consider performing a dose-escalation study to determine the optimal dose for your animal model and disease state. The reported oral ED50 in mice for ex vivo LTB4 inhibition is 0.2 mg/kg at 1 hour and 0.8 mg/kg at 3 hours.[1] In rats, the ED50 for inhibiting peritoneal LTB4 production is 0.3-1 mg/kg.[1] |
| Poor Formulation/Solubility: The formulation may not be optimal for absorption, leading to low bioavailability. | This compound is a hydrochloride salt.[1][2] Ensure the vehicle used for administration is appropriate. For oral gavage, consider aqueous vehicles. For parenteral routes, ensure solubility and stability in the chosen vehicle. | |
| Rapid Metabolism/Clearance: The compound may be rapidly metabolized or cleared in the specific animal model being used. | While this compound has a long pharmacodynamic half-life in mice[1], metabolic profiles can vary between species. Consider pharmacokinetic studies to determine the plasma concentration and half-life of the compound in your model. | |
| Variability in Efficacy Between Animals. | Inconsistent Dosing Technique: Improper administration technique (e.g., oral gavage) can lead to variability in the amount of compound delivered. | Ensure all personnel are properly trained in the administration technique. For oral gavage, verify correct placement to ensure the full dose reaches the stomach. |
| Biological Variability: Differences in age, weight, sex, or underlying health status of the animals can contribute to varied responses. | Standardize the animal cohort as much as possible. Ensure animals are of a similar age and weight range. Randomize animals into treatment groups. | |
| Unexpected Off-Target Effects or Toxicity. | High Doses: High concentrations of the compound may lead to off-target effects. | If toxicity is observed, consider reducing the dose. Correlate any adverse events with plasma concentrations of this compound. |
| Vehicle-Related Toxicity: The vehicle used for administration may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the formulation itself. If the vehicle is suspected to be the cause, explore alternative, well-tolerated vehicles. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | Parameter | Value | Reference |
| Recombinant LTA4 Hydrolase (Epoxide Hydrolase) | Human | IC50 | 2.5 nM | [2] |
| Recombinant LTA4 Hydrolase (Epoxide Hydrolase) | Human | Ki | 23 nM | [2] |
| Recombinant LTA4 Hydrolase (Aminopeptidase) | Human | IC50 | 27 nM | [2] |
| Calcium Ionophore-Induced LTB4 Production | Human (Whole Blood) | IC50 | 49 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound (Oral Administration)
| Animal Model | Assay | Parameter | Dose | Time Point | % Inhibition | Reference |
| Mouse | Ex vivo Ca2+ Ionophore-Stimulated LTB4 | ED50 | 0.2 mg/kg | 1 hour | 50% | [1] |
| Mouse | Ex vivo Ca2+ Ionophore-Stimulated LTB4 | ED50 | 0.8 mg/kg | 3 hours | 50% | [1] |
| Mouse | Ex vivo Ca2+ Ionophore-Stimulated LTB4 | - | 10 mg/kg | 18 hours | 67% | [1] |
| Mouse | Ex vivo Ca2+ Ionophore-Stimulated LTB4 | - | 10 mg/kg | 24 hours | 44% | [1] |
| Rat | Ionophore-Induced Peritoneal LTB4 | ED50 | 0.3-1 mg/kg | - | 50% | [1] |
| Rat | Reversed Passive Dermal Arthus LTB4 | ED90 | 3-10 mg/kg | - | 90% | [1] |
Experimental Protocols
Protocol 1: Mouse Ex Vivo Calcium Ionophore-Stimulated LTB4 Production Assay
-
Animal Dosing: Administer this compound orally (e.g., by gavage) to mice at the desired doses (e.g., 0.1-10 mg/kg). Include a vehicle control group.
-
Blood Collection: At specified time points post-dosing (e.g., 1, 3, 18, 24 hours), collect whole blood from the mice via an appropriate method (e.g., cardiac puncture, retro-orbital bleed) into tubes containing an anticoagulant (e.g., heparin).
-
Stimulation: Aliquot the whole blood and stimulate with a calcium ionophore (e.g., A23187) to induce LTB4 production.
-
Incubation: Incubate the stimulated blood samples for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Processing: Stop the reaction by adding a suitable agent (e.g., cold EDTA) and centrifuge to separate the plasma.
-
LTB4 Measurement: Quantify the LTB4 levels in the plasma using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each treatment group relative to the vehicle control group. Determine the ED50 value.
Protocol 2: Rat Ionophore-Induced Peritoneal Eicosanoid Production Model
-
Animal Dosing: Administer this compound orally to rats at the desired doses. Include a vehicle control group.
-
Induction of Peritonitis: At a specified time after dosing, induce peritoneal inflammation by intraperitoneal injection of a calcium ionophore.
-
Peritoneal Lavage: After a defined period of inflammation, euthanize the rats and perform a peritoneal lavage with a suitable buffer (e.g., cold PBS).
-
Sample Processing: Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
-
Eicosanoid Measurement: Analyze the supernatant for LTB4, LTC4, and 6-keto-prostaglandin F1alpha levels using appropriate analytical methods (e.g., ELISA, LC-MS).
-
Data Analysis: Compare the levels of eicosanoids in the treated groups to the vehicle control group to determine the dose-dependent inhibition of LTB4 production.
Visualizations
Caption: Mechanism of action of this compound in the leukotriene biosynthesis pathway.
Caption: General experimental workflow for assessing the in vivo efficacy of this compound.
Caption: A logical approach to troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with SC-57461A solubility in media
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-57461A, focusing on common issues related to its solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my cell culture medium. What is the recommended solvent?
A1: this compound is a hydrophobic compound and has limited solubility in aqueous solutions like cell culture media. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1][2] Other options include N,N-dimethylformamide (DMF) and ethanol.[3]
Q2: What is the maximum solubility of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly between suppliers. However, typical solubility data is provided in the table below. It is always recommended to consult the datasheet for your specific batch of the compound.
| Solvent | Maximum Concentration |
| DMSO | ≥36.4 mg/mL[4] |
| DMSO | 3 mg/mL[3] |
| DMF | 3 mg/mL[3] |
| Ethanol | 0.25 mg/mL[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.[2] The abrupt change in solvent polarity can cause the compound to crash out of solution. Here are several troubleshooting steps to minimize precipitation:
-
Use a High-Concentration Stock: Prepare a stock solution in 100% DMSO at a high concentration. This allows you to add a very small volume to your culture medium to reach the desired final concentration, keeping the final DMSO percentage low.[2]
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[1]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, you can try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to your final culture volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature fluctuations can affect solubility.
-
Add Dropwise While Vortexing: Add the DMSO stock solution to the culture medium drop by drop while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Consider Serum Content: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. If you are using a serum-free medium, you may be more likely to encounter solubility issues.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be used to aid in the dissolution of this compound in the initial organic solvent. One supplier suggests that ultrasonic treatment may be needed when dissolving the compound in DMSO.
Q5: How should I store the this compound stock solution?
A5: It is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and potentially lead to precipitation.
Experimental Protocols
Protocol for Preparing a Working Solution of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound and minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by your experiment)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO.
-
Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare the Working Solution:
-
Determine the final concentration of this compound required for your experiment and the final volume of your cell culture.
-
Calculate the volume of the DMSO stock solution needed. Aim to keep the final DMSO concentration in the culture medium below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to prepare a fresh solution with a lower final concentration or a lower final DMSO percentage.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples.
-
Troubleshooting and Visual Guides
Troubleshooting Flowchart for this compound Solubility Issues
This flowchart provides a logical sequence of steps to address precipitation issues.
References
Technical Support Center: Assessing SC-57461A Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential cytotoxicity of SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets leukotriene A4 (LTA4) hydrolase.[1][2][3] This enzyme is a key component in the biosynthesis of leukotriene B4 (LTB4), a powerful inflammatory mediator.[1][4] By inhibiting LTA4 hydrolase, this compound effectively reduces the production of LTB4, which is implicated in the pathogenesis of various inflammatory diseases.[1][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound. As a selective inhibitor of LTA4 hydrolase, its primary pharmacological effect is anti-inflammatory. However, as with any bioactive small molecule, off-target effects or even potent on-target inhibition in specific cellular contexts could potentially lead to cytotoxicity. Therefore, it is crucial to experimentally assess the cytotoxicity of this compound in the specific cell lines being used for your research.
Q3: What are the initial steps to determine if this compound is cytotoxic to my cells?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell type.
Q4: Which cytotoxicity assays are recommended for evaluating this compound?
Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) release assay are recommended. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of a cytosolic enzyme from damaged cells, indicating a loss of membrane integrity.[5][6]
Troubleshooting Guide for Unexpected Cytotoxicity
If you observe a higher-than-expected level of cytotoxicity, or if cytotoxicity occurs in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity across all tested cell lines | Compound Concentration Error: Incorrect calculation or dilution of this compound. | Verify the final concentration of this compound. Perform a new serial dilution and repeat the dose-response curve. |
| Solvent Toxicity: The vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is non-toxic to your cells (typically <0.5%). Run a vehicle-only control at the same concentration used for the highest dose of this compound. | |
| Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures. | Check cell cultures for contamination. If contamination is suspected, discard the cells and use a fresh, uncontaminated batch. | |
| Compound Instability: this compound may be unstable in the culture medium over the experimental time course. | Assess the stability of this compound in your culture medium under experimental conditions. Consider reducing the incubation time if instability is suspected. | |
| Variable cytotoxicity between replicate wells | Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent dispensing. |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete Solubilization of Formazan (MTT assay): Formazan crystals are not fully dissolved. | Ensure complete mixing after adding the solubilization buffer. Visually inspect wells for any remaining crystals before reading the plate. | |
| Low or no cytotoxicity observed | Sub-optimal Compound Concentration: The tested concentrations are too low to induce a cytotoxic effect. | Test a wider and higher range of this compound concentrations. |
| Incorrect Assay Incubation Time: The incubation period may be too short for cytotoxicity to manifest. | Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound. | Consider using a different cell line that may be more sensitive or investigate the expression levels of LTA4H in your current cell line. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT. Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
LDH Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. Many commercial kits are available and their specific instructions should be followed.
Materials:
-
This compound
-
LDH assay kit (containing LDH reaction mixture and lysis buffer)
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include vehicle-only controls. Also, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and the maximum release (lysis buffer control).
Data Presentation
Table 1: Inhibitory Activity of this compound against LTA4 Hydrolase
| Enzyme Source | IC50 (nM) | Reference |
| Recombinant Human LTA4 Hydrolase | 2.5 | [1][3] |
| Human Whole Blood (LTB4 production) | 49 | [1][2] |
| Recombinant Mouse LTA4 Hydrolase | 3 | [3] |
| Mouse Whole Blood (LTB4 production) | 166 | [3] |
| Recombinant Rat LTA4 Hydrolase | 23 | [3] |
| Rat Whole Blood (LTB4 production) | 466 | [3] |
Visualizations
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. LDH cytotoxicity assay [protocols.io]
troubleshooting SC-57461A delivery in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-57461A in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2][3] LTA4 hydrolase is a bifunctional enzyme that catalyzes the conversion of LTA4 to leukotriene B4 (LTB4), a powerful inflammatory mediator.[2][4][5] this compound competitively inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4 hydrolase.[2][6] By blocking LTA4 hydrolase, this compound effectively reduces the production of LTB4, thereby mitigating inflammation.[4] It is highly selective and does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, or COX-2.[1]
Q2: What is the solubility of this compound?
This compound is a crystalline solid.[1] Its solubility in common laboratory solvents is as follows:
| Solvent | Solubility |
| DMSO | 3 mg/mL[1] |
| DMF | 3 mg/mL[1] |
| Ethanol | 0.25 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Q3: In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in several animal models of inflammation, including:
-
Rat model of ionophore-induced peritoneal eicosanoid production: this compound dose-dependently inhibited LTB4 production.[2]
-
Mouse model of arachidonic acid-induced ear edema: Both oral and topical administration of this compound blocked ear edema.[2]
-
Rat reversed passive dermal Arthus model: Oral pretreatment with this compound blocked LTB4 production, indicating good skin penetration.[2]
-
Mouse ex vivo calcium ionophore-stimulated blood LTB4 production: Oral administration of this compound showed potent inhibition of LTB4 production.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the delivery of this compound in animal models.
Issue 1: Poor or inconsistent efficacy after oral administration.
-
Question: We are observing variable or lower-than-expected efficacy of this compound following oral gavage in our mouse model. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Improper Vehicle Selection: Due to its limited aqueous solubility, the choice of vehicle is critical for consistent oral absorption. A suspension may be necessary. For preclinical studies, vehicles such as 0.5% methylcellulose or a solution in polyethylene glycol (PEG) have been used. It is crucial to ensure the compound is uniformly suspended before each administration.
-
Incorrect Dosing Volume or Technique: Ensure accurate calculation of the dose based on the most recent body weight of the animals. Improper gavage technique can lead to stress, incomplete dosing, or accidental administration into the trachea.
-
Fasting State of Animals: The presence or absence of food in the stomach can significantly impact the absorption of orally administered compounds. The original studies in rats specified fasted animals.[7] Standardize the fasting period for all animals in the study to ensure consistency.
-
Pharmacokinetics: this compound has a reported long pharmacodynamic half-life.[2] However, the timing of administration relative to the inflammatory challenge is crucial. Pre-treatment 1 hour before the challenge has been shown to be effective.[2]
-
Issue 2: Difficulty in preparing a stable formulation for administration.
-
Question: We are struggling to prepare a homogenous and stable formulation of this compound for our in vivo experiments. What are the recommended procedures?
-
Answer: For oral administration, a micronized suspension is often the preferred method for poorly soluble compounds.
-
Recommended Suspension Protocol:
-
Weigh the required amount of this compound powder.
-
If available, micronize the powder to a uniform particle size to improve suspension stability and bioavailability.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the this compound powder to a small volume of the vehicle and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.
-
Store the suspension at 4°C and ensure it is thoroughly mixed before each use. For longer studies, it is advisable to prepare fresh suspensions regularly.
-
For topical administration, a solution in an appropriate solvent that allows for good skin penetration without causing irritation should be used.
-
Issue 3: Unexpected off-target effects or toxicity.
-
Question: We are observing some unexpected adverse effects in our animals treated with this compound. Is this compound known to have off-target effects?
-
Answer: this compound is reported to be a highly selective inhibitor of LTA4 hydrolase.[1][6] It has been shown to not affect other enzymes in the arachidonic acid pathway like COX-1, COX-2, 5-lipoxygenase, or LTC4 synthase.[1] However, at very high doses, any compound has the potential to cause off-target effects or toxicity.
-
Dose-Ranging Study: It is essential to perform a dose-ranging study to determine the optimal therapeutic dose with minimal side effects in your specific animal model.
-
Vehicle Control: Always include a vehicle control group to ensure that the observed effects are not due to the administration vehicle itself.
-
Clinical Observations: Carefully monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. If adverse effects are observed, consider reducing the dose or exploring an alternative administration route.
-
Quantitative Data Summary
| Parameter | Species | Model/System | Value | Reference |
| IC50 | Human | Recombinant LTA4 Hydrolase | 2.5 nM | [3][6] |
| Human | Whole Blood (ionophore-stimulated LTB4) | 49 nM | [1][2][6] | |
| Mouse | Recombinant LTA4 Hydrolase | 3 nM | [3] | |
| Mouse | Whole Blood (ionophore-stimulated LTB4) | 166 nM | [3] | |
| Rat | Recombinant LTA4 Hydrolase | 23 nM | [3] | |
| Rat | Whole Blood (ionophore-stimulated LTB4) | 466 nM | [3] | |
| Ki | Human | Recombinant LTA4 Hydrolase (epoxide hydrolase) | 23 nM | [2][6] |
| Human | Recombinant LTA4 Hydrolase (aminopeptidase) | 27 nM | [2] | |
| ED50 | Mouse | Ex vivo LTB4 production (1.0 h post-dose) | 0.2 mg/kg (oral) | [2][3] |
| Mouse | Ex vivo LTB4 production (3.0 h post-dose) | 0.8 mg/kg (oral) | [2][3] | |
| Rat | Ionophore-induced peritoneal LTB4 production | 0.3-1 mg/kg (oral) | [2] | |
| ED90 | Rat | Reversed passive dermal Arthus model | 3-10 mg/kg (oral) | [2] |
| Plasma Level | Rat | 3 h after 3 mg/kg oral gavage | 0.4 µg/mL | [2] |
Experimental Protocols
1. Rat Model of Ionophore-Induced Peritoneal Eicosanoid Production
This protocol is based on the methodology described by Kachur et al. (2002).[2]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before the experiment.
-
Procedure:
-
Administer this compound or vehicle orally by gavage.
-
One hour after dosing, administer 10 µg of the calcium ionophore A23187 intraperitoneally in 1 mL of saline.
-
Thirty minutes after A23187 administration, euthanize the animals by CO2 asphyxiation.
-
Collect the peritoneal lavage fluid by washing the peritoneal cavity with 10 mL of ice-cold saline.
-
Centrifuge the lavage fluid to remove cells and debris.
-
Analyze the supernatant for LTB4 levels using a validated method such as ELISA or LC-MS/MS.
-
2. Mouse Model of Arachidonic Acid-Induced Ear Edema
This protocol is adapted from the in vivo studies described for this compound.[2]
-
Animals: Male Swiss Webster mice (20-25 g).
-
Housing: Standard laboratory conditions.
-
Procedure:
-
Administer this compound or vehicle either orally by gavage or topically to the ear.
-
For oral administration, pre-treat the mice 1 hour before the inflammatory challenge. For topical administration, apply the compound 30 minutes prior.
-
Apply 10 µL of arachidonic acid (10 mg/mL in acetone) to the inner surface of the right ear. Apply acetone alone to the left ear as a control.
-
One hour after the arachidonic acid challenge, euthanize the mice.
-
Use a punch biopsy to collect a standard-sized section from both ears.
-
Weigh the ear biopsies. The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Visualizations
Caption: LTB4 biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in vivo.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
how to control for SC-57461A degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and selective inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2] LTA4 hydrolase is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator. By competitively inhibiting LTA4 hydrolase, this compound blocks the conversion of LTA4 to LTB4, thereby reducing inflammation.[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in preclinical research to investigate the role of LTB4 in various inflammatory diseases, including but not limited to, inflammatory bowel disease, psoriasis, and respiratory disorders. Its selectivity makes it a valuable tool for elucidating the specific contributions of the LTB4 pathway in inflammation.
Q3: How should I store this compound?
A3: this compound as a solid should be stored at -20°C. Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and a 1:1 solution of DMF:PBS (pH 7.2). It has lower solubility in ethanol.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on preventing and troubleshooting its degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound in solution. | 1. Prepare fresh working solutions daily. Avoid using solutions left at room temperature for extended periods.2. Check the pH of your experimental buffer. Although specific data is limited, significant deviations from neutral pH may affect stability. Maintain a pH range of 6.8-7.4 where possible.3. Protect solutions from light. Store stock and working solutions in amber vials or cover them with aluminum foil. |
| Inaccurate concentration of the stock solution. | 1. Ensure complete dissolution. Use sonication if necessary to fully dissolve the compound when preparing stock solutions.2. Recalibrate pipettes and balances. Ensure accurate measurement of the compound and solvents. | |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) first.2. Serially dilute the stock solution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for DMSO in cell-based assays). |
| Variability between experiments | Inconsistent handling and storage of this compound. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.2. Allow solutions to equilibrate to room temperature before use to ensure accurate pipetting.3. Standardize the time between solution preparation and use. |
| Metabolism of this compound in in vivo or cell culture models. | Be aware that this compound can be metabolized to various forms, some of which may have different activities. The N-oxide metabolite is known to be unstable in certain organic solvents.[3] |
Data on this compound Stability (Hypothetical Data)
The following tables present hypothetical data from a forced degradation study to illustrate the stability of this compound under various conditions. This data is for illustrative purposes only and is not derived from published experimental results.
Table 1: Stability of this compound in Solution at Different Temperatures
| Temperature | Incubation Time | % Degradation (Hypothetical) |
| 4°C | 24 hours | < 2% |
| Room Temperature (25°C) | 8 hours | ~ 5% |
| Room Temperature (25°C) | 24 hours | ~ 15% |
| 37°C | 8 hours | ~ 10% |
Table 2: Influence of pH on this compound Stability in Aqueous Solution (Hypothetical Data)
| pH | Incubation Time at 25°C | % Degradation (Hypothetical) |
| 4.0 | 24 hours | ~ 20% |
| 7.0 | 24 hours | < 5% |
| 9.0 | 24 hours | ~ 25% |
Table 3: Photostability of this compound in Solution (Hypothetical Data)
| Condition | Incubation Time | % Degradation (Hypothetical) |
| Exposed to ambient light (25°C) | 24 hours | ~ 10-15% |
| Protected from light (25°C) | 24 hours | < 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex and sonicate briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use amber microcentrifuge tubes. f. Store aliquots at -80°C.
Protocol 2: Assessment of this compound Degradation by HPLC
-
Objective: To quantify the degradation of this compound under specific experimental conditions.
-
Methodology: a. Sample Preparation: Prepare solutions of this compound in the desired buffer or solvent. Expose the solutions to the conditions being tested (e.g., different temperatures, pH values, or light exposure) for various durations. b. HPLC System: A reverse-phase HPLC system with a C18 column is suitable. c. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be used. d. Detection: UV detection at the λmax of this compound. e. Analysis: i. Inject a standard solution of freshly prepared this compound to determine its retention time and peak area. ii. Inject the stressed samples. iii. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the standard. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: LTB4 Biosynthesis Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of metabolites of leukotriene A4 hydrolase inhibitor SC-57461 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in SC-57461A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active, non-peptide competitive inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2] Its primary mechanism of action is to block the enzymatic activity of LTA4 hydrolase, thereby preventing the conversion of LTA4 to leukotriene B4 (LTB4), a potent inflammatory mediator.[3][4][5] this compound inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4 hydrolase.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 24 months.[8] Once dissolved, stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[8] To maintain potency, it is recommended to prepare and use solutions on the same day.[8] If preparing stock solutions in advance, aliquot them into tightly sealed vials to avoid multiple freeze-thaw cycles and allow the vial to equilibrate to room temperature for at least one hour before use.[2][8]
Q3: In which solvents is this compound soluble?
This compound is soluble in the following solvents:
-
Dimethylformamide (DMF): ~3 mg/mL[9]
-
Dimethyl sulfoxide (DMSO): ~3 mg/mL[9]
-
DMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL[9]
-
Ethanol: ~0.25 mg/mL[9]
Q4: What are the known off-target effects of this compound?
This compound is a selective inhibitor of LTA4 hydrolase. Studies have shown that it does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, and COX-2.[9] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is always recommended to include appropriate controls in your experiments to assess for potential off-target effects.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound concentration | Ensure accurate and consistent preparation of stock solutions and serial dilutions. Use calibrated pipettes and perform dilutions fresh for each experiment. |
| Degradation of this compound | Follow recommended storage and handling procedures. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions from a new aliquot for each experiment. |
| Variability in cell health or density | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Perform cell viability assays to ensure cell health is optimal and consistent across experiments.[10] |
| Inconsistent incubation times | Use a precise timer for all incubation steps and ensure that the timing is consistent across all wells and plates. |
| Assay reagent variability | Use reagents from the same lot number for a set of experiments. If this is not possible, qualify new lots of reagents to ensure consistency. |
Issue 2: Lower than expected potency of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Poor cell penetration | While this compound has shown good cell penetration in human whole blood,[3] different cell types may have varying permeability. Consider increasing the incubation time or using a different cell line. |
| Presence of serum proteins | Serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration in your cell culture media during the inhibitor treatment period, if compatible with your cell line. |
| Incorrect assay setup | Review the experimental protocol to ensure all steps are performed correctly. Pay close attention to reagent concentrations, incubation times, and temperature. |
| Cell line resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a positive control inhibitor known to be effective in your chosen cell line. |
Issue 3: Inconsistent results in LTB4 measurement assays.
| Potential Cause | Troubleshooting Step |
| Sample degradation | LTB4 is a lipid mediator that can be unstable. Process and store samples according to the assay kit manufacturer's instructions, typically at -80°C. Avoid repeated freeze-thaw cycles. |
| Interference from sample matrix | Components in your sample (e.g., cell culture media, plasma) may interfere with the assay. Follow the sample preparation guidelines provided with the LTB4 ELISA kit, which may include a purification step. |
| Inaccurate standard curve | Carefully prepare the standard curve according to the kit protocol. Ensure that the standards are properly reconstituted and diluted. |
| Improper assay execution | Follow the ELISA kit protocol precisely, paying attention to washing steps, incubation times, and temperature. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference |
| Recombinant LTA4 Hydrolase | Enzyme Assay (LTA4 substrate) | Human | IC50 = 2.5 nM | [3] |
| Recombinant LTA4 Hydrolase | Enzyme Assay (peptide substrate) | Human | IC50 = 27 nM | [3] |
| Recombinant LTA4 Hydrolase | Enzyme Assay | Human | Ki = 23 nM | [3] |
| LTB4 Production | Human Whole Blood (Calcium ionophore-induced) | Human | IC50 = 49 nM | [3] |
| Recombinant LTA4 Hydrolase | Enzyme Assay | Mouse | IC50 = 3 nM | [1] |
| Recombinant LTA4 Hydrolase | Enzyme Assay | Rat | IC50 = 23 nM | [1] |
| LTB4 Production | Mouse Whole Blood (Calcium ionophore-induced) | Mouse | IC50 = 166 nM | [1] |
| LTB4 Production | Rat Whole Blood (Calcium ionophore-induced) | Rat | IC50 = 466 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Route of Administration | ED50 / ED90 | Reference |
| Ex vivo LTB4 production | Mouse | Oral | ED50 (1h) = 0.2 mg/kg, ED50 (3h) = 0.8 mg/kg | [6] |
| Ionophore-induced peritoneal LTB4 production | Rat | Oral | ED50 = 0.3 - 1 mg/kg | [6] |
| Reversed passive dermal Arthus reaction (LTB4 production) | Rat | Oral | ED90 = 3 - 10 mg/kg | [6] |
| AA-induced ear edema | Mouse | Oral | Marked inhibition at 0.8, 4, and 20 mg/kg | [7] |
Experimental Protocols
Protocol 1: In Vitro LTA4 Hydrolase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare recombinant LTA4 hydrolase in assay buffer.
-
Prepare the substrate, Leukotriene A4 (LTA4), immediately before use as it is unstable.
-
-
Assay Procedure:
-
Add a small volume of the diluted this compound or vehicle control (DMSO) to a microplate well.
-
Add the recombinant LTA4 hydrolase solution to each well and incubate for a pre-determined time at the desired temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the freshly prepared LTA4 substrate.
-
Incubate for a specific time (e.g., 30 seconds) at the desired temperature.
-
Stop the reaction by adding a stop solution (e.g., methanol or acetonitrile).
-
Measure the amount of LTB4 produced using a validated method, such as an ELISA kit or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Cell-Based LTB4 Production Assay
This protocol is a general guideline for measuring LTB4 production in a cellular context.
-
Cell Culture and Plating:
-
Culture your cells of interest (e.g., neutrophils, monocytes) under standard conditions.
-
Plate the cells at a predetermined density in a multi-well plate and allow them to adhere if necessary.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove the old media from the cells and replace it with media containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist to induce LTB4 production (e.g., calcium ionophore A23187, fMLP).
-
Incubate the cells for a defined period (e.g., 5-15 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the LTB4 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each this compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value as described in the in vitro assay protocol.
-
Mandatory Visualizations
Caption: Signaling pathway of LTB4 production and inhibition by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. SC 57461|423169-68-0|COA [dcchemicals.com]
- 9. caymanchem.com [caymanchem.com]
- 10. news-medical.net [news-medical.net]
Technical Support Center: Validating Kinase Inhibitor Activity
This guide provides comprehensive support for researchers validating the activity of a kinase inhibitor in a new cell line. It addresses common challenges and provides detailed protocols for key experiments.
Important Note on SC-57461A: Initial validation requests for this compound as an IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) inhibitor may be based on a misidentification. Extensive scientific literature identifies this compound as a potent and selective inhibitor of Leukotriene A4 (LTA4) hydrolase, an enzyme involved in the inflammatory response.[1][2][3][4][5][6][7] To ensure scientific accuracy, this guide will focus on the validation of well-characterized, potent, and selective IKKβ inhibitors. The principles and protocols outlined here are broadly applicable for validating the activity of various kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My IKKβ inhibitor is not showing any effect on IκBα phosphorylation. What could be the reason?
A1: There are several potential reasons for this observation:
-
Cell Line Specificity: The new cell line may not have an active NF-κB pathway, or the stimulus used may not be appropriate to activate IKKβ in this specific cellular context.
-
Inhibitor Concentration: The effective concentration of the inhibitor can vary significantly between cell lines. A full dose-response curve should be performed to determine the optimal concentration.
-
Inhibitor Stability and Solubility: Ensure the inhibitor is fully dissolved in the vehicle solvent and that the final concentration of the solvent in the cell culture medium is not cytotoxic. Also, confirm the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).
-
Stimulation Conditions: The timing and concentration of the stimulus (e.g., TNF-α, IL-1β) used to activate the NF-κB pathway may need to be optimized for the new cell line.
Q2: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of IKKβ. How can I troubleshoot this?
A2: High cytotoxicity can be due to several factors:
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes that are essential for cell survival. Highly selective inhibitors should be used to minimize this.
-
Vehicle Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure you have a vehicle-only control and that the final solvent concentration is kept to a minimum (typically ≤ 0.1%).
-
On-Target Toxicity: In some cell lines, the NF-κB pathway is critical for survival. Inhibiting IKKβ in these cells will naturally lead to apoptosis. This is a valid biological result but should be confirmed by further experiments.
Q3: How can I confirm that the observed effects are due to IKKβ inhibition and not off-target activity?
A3: Confirming on-target activity is crucial:
-
Rescue Experiments: If possible, use a genetic approach. For example, overexpressing a constitutively active form of a downstream effector of IKKβ might rescue the phenotype induced by the inhibitor.
-
Assess Downstream Pathway Markers: Beyond IκBα phosphorylation, examine the phosphorylation of other IKKβ substrates like p65/RelA at Ser536, and the nuclear translocation of NF-κB.[9]
Troubleshooting Guide
The following table outlines common issues, their potential causes, and suggested troubleshooting steps when validating an IKKβ inhibitor.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| No inhibition of IκBα phosphorylation | 1. Inactive NF-κB pathway.2. Ineffective inhibitor concentration.3. Poor inhibitor permeability.4. Degraded inhibitor. | 1. Confirm pathway activation with a positive control (e.g., TNF-α stimulation) and check for baseline p-IκBα.2. Perform a dose-response experiment (e.g., 10 nM to 10 µM).3. Use a positive control inhibitor known to be cell-permeable.4. Use a fresh stock of the inhibitor. | 1. Observable p-IκBα in stimulated, untreated cells.2. Identification of an effective concentration range.3. Confirmation that the experimental setup can detect inhibition.4. Restoration of inhibitory activity. |
| High Cell Death | 1. Off-target toxicity.2. On-target toxicity (cell line is dependent on NF-κB for survival).3. Vehicle toxicity. | 1. Use a more selective IKKβ inhibitor (e.g., BI 605906).[10][11][12][13]2. Perform an apoptosis assay (e.g., Caspase-3 cleavage) to confirm the mechanism of cell death.3. Include a vehicle-only control and reduce the final solvent concentration. | 1. Reduced cytotoxicity with a more selective compound.2. Correlation of IKKβ inhibition with apoptosis markers.3. No significant cell death in the vehicle control. |
| Inconsistent Results | 1. Variable cell density.2. Inconsistent inhibitor/stimulus addition.3. Passage number of cells. | 1. Ensure consistent cell seeding density for all experiments.2. Use a master mix for reagents and ensure accurate pipetting.3. Use cells within a consistent and low passage number range. | 1. More reproducible results between replicates and experiments.2. Reduced well-to-well variability.3. Consistent cellular response to treatment. |
Potency of Common IKKβ Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The IC50 values for IKKβ inhibitors can vary depending on the assay conditions (e.g., ATP concentration in an in-vitro assay) and the cell line used.
| Inhibitor | Target(s) | In-Vitro IC50 (IKKβ) | Cellular Potency (Example) |
| TPCA-1 | IKKβ selective | 17.9 nM[14][15] | Inhibits NF-κB nuclear localization and cytokine production in various cell types.[14] |
| BI 605906 | Highly selective for IKKβ | 50 nM[10] or 380 nM[11][12][13] | EC50 of 0.9 µM for p-IκBα inhibition in HeLa cells.[10] |
| SC-514 | IKKβ | 3-12 µM[16] | IC50 of <5µM for inhibiting osteoclastogenesis in RAW264.7 cells.[17] |
| BAY 11-7082 | IKKβ (irreversible), NLRP3 | IC50 of 10 µM for TNFα-induced IκBα phosphorylation.[18] | Inhibits ICAM-1, VCAM-1, and E-selectin expression with IC50 values of 5-10 µM.[19] |
Experimental Protocols & Visualizations
IKKβ/NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by stimuli such as TNF-α or IL-1β, leading to the activation of the IKK complex. IKKβ, a key component of this complex, phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. IKKβ inhibitors block the initial phosphorylation of IκBα, thereby preventing the activation of this pathway.[8][9]
Experimental Workflow for Validating IKKβ Inhibitor Activity
A systematic approach is essential for validating the activity of an IKKβ inhibitor in a new cell line. This workflow ensures that the on-target effects are confirmed and potential issues are identified early.
Protocol 1: Western Blot for Phosphorylated IκBα (p-IκBα)
This protocol is for detecting the inhibition of IκBα phosphorylation in response to a stimulus.
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the IKKβ inhibitor (and a vehicle control) for 1-2 hours.
-
Stimulation: Add a pre-determined optimal concentration of a stimulus (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-IκBα (Ser32/36) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: In-Vitro IKKβ Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ.
-
Prepare Reagents: Thaw recombinant IKKβ enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a peptide derived from IκBα) on ice.
-
Inhibitor Dilution: Prepare serial dilutions of the IKKβ inhibitor in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the IKKβ inhibitor dilutions, and the IKKβ enzyme. Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol assesses the effect of the IKKβ inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the IKKβ inhibitor to the wells. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Troubleshooting Decision Tree
When unexpected results are obtained, a logical troubleshooting process can help identify the root cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 5. SC-57461 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. scbt.com [scbt.com]
- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BI 605906 | IκB Kinase | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. TPCA-1 | IκB Kinase | Tocris Bioscience [tocris.com]
- 16. SC-514, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 17. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to SC-57461A and Bestatin: Potency, Selectivity, and Experimental Insights
In the landscape of enzyme inhibitors for research and drug development, SC-57461A and bestatin represent two important molecules targeting metalloproteases, yet they exhibit distinct profiles in terms of their selectivity and primary applications. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
This compound is a potent and highly selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] Its specificity makes it a valuable tool for investigating the role of LTB4 in various inflammatory diseases.[1][4][5][6]
Bestatin, on the other hand, is a more broad-spectrum aminopeptidase inhibitor.[7][8][9] While it does inhibit LTA4 hydrolase, it also targets other aminopeptidases such as aminopeptidase-B, leucine aminopeptidase, and aminopeptidase N (CD13).[7][10][11][12] This broader activity profile lends it to applications in immunology and oncology, where it has been shown to have immunomodulatory and anti-tumor effects.[7][8][9][10]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory activities of this compound and bestatin against their primary targets. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Parameter | This compound | Bestatin | Target Enzyme |
| IC50 | 2.5 nM (LTA4 as substrate)[1] | Not explicitly found for LTA4h | LTA4 Hydrolase |
| 27 nM (peptide substrate)[1] | |||
| 49 nM (in human whole blood)[1][2] | |||
| 20 nM | Leucine Aminopeptidase | ||
| 60 nM | Aminopeptidase-B | ||
| Ki | 23 nM (epoxide hydrolase activity)[2] | Not explicitly found | LTA4 Hydrolase |
| 27 nM (aminopeptidase activity)[2] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive inhibition of LTA4 hydrolase. This enzyme is bifunctional, possessing both an epoxide hydrolase and an aminopeptidase activity. This compound effectively blocks both functions.[2][3] The inhibition of the epoxide hydrolase activity is particularly crucial as it prevents the conversion of LTA4 to LTB4, a potent chemoattractant for neutrophils and other leukocytes involved in inflammation.
Bestatin's mechanism is also competitive inhibition, but it targets a wider array of aminopeptidases.[11][12] Its inhibition of LTA4 hydrolase contributes to its anti-inflammatory effects, while its action on other aminopeptidases, like CD13, is thought to be responsible for its immunomodulatory and anti-tumor properties.[7][9]
Leukotriene B4 Synthesis Pathway and Inhibition
Caption: Inhibition of LTB4 synthesis by this compound and bestatin.
Experimental Protocols
To evaluate and compare the inhibitory effects of compounds like this compound and bestatin, a series of in vitro and in vivo experiments are typically employed.
In Vitro LTA4 Hydrolase Inhibition Assay
Objective: To determine the potency of an inhibitor against LTA4 hydrolase activity.
Methodology:
-
Enzyme Source: Recombinant human LTA4 hydrolase is used.
-
Substrate: Leukotriene A4 (LTA4) is used to measure the epoxide hydrolase activity. A synthetic peptide substrate can be used to measure the aminopeptidase activity.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or bestatin) in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of LTB4 (from LTA4) is typically quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or an enzyme-linked immunosorbent assay (ELISA). For peptide substrates, the cleavage product can be detected spectrophotometrically or fluorometrically.
-
Data Analysis: The concentration of inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: LTB4 Production in Human Whole Blood
Objective: To assess the cell permeability and efficacy of an inhibitor in a more physiologically relevant system.
Methodology:
-
Sample: Freshly drawn human whole blood is used.
-
Inhibitor Treatment: Aliquots of whole blood are pre-incubated with different concentrations of the test compound.
-
Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187).
-
Termination and Extraction: The reaction is stopped, and the plasma is separated. LTB4 is then extracted from the plasma.
-
Quantification: LTB4 levels are measured by ELISA or LC-MS/MS.
-
Analysis: The IC50 value for the inhibition of LTB4 production is determined.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing this compound and bestatin.
Selectivity Profile
A key differentiator between this compound and bestatin is their selectivity. This compound is highly selective for LTA4 hydrolase and does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, or COX-2.[3] This makes it a precise tool to probe the specific functions of LTB4.
In contrast, bestatin's broader inhibitory spectrum against multiple aminopeptidases means its observed biological effects may be a composite of inhibiting several targets. While this can be advantageous for certain therapeutic applications, it can also complicate the interpretation of experimental results when a specific pathway is under investigation.
In Vivo Efficacy
Both compounds have demonstrated in vivo activity. Oral administration of this compound has been shown to effectively inhibit LTB4 production in animal models of inflammation.[2] For instance, it has been shown to reduce ear edema in mice challenged with arachidonic acid.[2]
Bestatin has also been used extensively in in vivo studies, where it exhibits immunomodulatory effects and can inhibit tumor growth and angiogenesis.[7][10]
Conclusion
This compound and bestatin are both valuable chemical probes for studying the roles of metalloproteases in health and disease. The choice between them should be guided by the specific research question:
-
For focused studies on the role of LTB4 in inflammation, this compound is the superior choice due to its high potency and selectivity for LTA4 hydrolase.
-
For broader investigations into the roles of various aminopeptidases in immunity, cancer, or for studies where a multi-targeted approach may be beneficial, bestatin is a more appropriate tool.
Researchers should carefully consider the data presented and the specific experimental context to make an informed decision on which inhibitor best suits their needs.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 6. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to LTA4H Inhibition: SC-57461A vs. Captopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inhibitors of Leukotriene A4 Hydrolase (LTA4H), SC-57461A and captopril. The information presented herein is intended to support research and development efforts in the field of inflammatory and immune-mediated diseases by offering a comprehensive overview of the inhibitory profiles and experimental data for these compounds.
Introduction to LTA4H and its Inhibition
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. LTA4H catalyzes the conversion of LTA4 to LTB4, which is involved in various inflammatory responses. The enzyme also possesses an aminopeptidase activity. Given its role in inflammation, LTA4H has emerged as a significant therapeutic target for a range of diseases. Inhibition of LTA4H can modulate inflammatory pathways and offers a promising strategy for the development of novel anti-inflammatory agents.
Compound Profiles
This compound is a potent and selective inhibitor of LTA4H.[1][2] It acts as a competitive inhibitor, targeting both the epoxide hydrolase and aminopeptidase activities of the enzyme.[1][2] Developed by Searle/Pharmacia, this compound is considered a benchmark for potent and selective LTA4H inhibitors.[3][4]
Captopril , widely known as an angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension, has also been identified as a potent inhibitor of LTA4H.[5] Its inhibitory action is attributed to its sulfhydryl group, which is believed to interact with the active site zinc ion of the enzyme.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the key quantitative data for this compound and captopril as LTA4H inhibitors, based on available in vitro and in vivo studies.
In Vitro Inhibitory Activity
| Parameter | This compound | Captopril | Experimental System |
| Ki (Epoxide Hydrolase) | 23 nM[1][2] | 6.0 µM[1][6] | Recombinant Human LTA4H |
| Ki (Aminopeptidase) | 27 nM[1][2] | 60 nM[1][6] | Recombinant Human LTA4H |
| IC50 (Epoxide Hydrolase) | 2.5 nM[2] | 500 µM | Human Neutrophil Cytosol[7] |
| IC50 (LTB4 Production) | 49 nM[1][2] | 63 µM | Human Whole Blood[7] |
| IC50 (Aminopeptidase) | 27 nM[2] | - | - |
In Vivo Inhibitory Activity
| Parameter | This compound | Captopril | Animal Model |
| ED50 (LTB4 Production) | 0.2 mg/kg (1h post-dose)[1] | - | Mouse ex vivo |
| ED50 (LTB4 Production) | 0.8 mg/kg (3h post-dose)[1] | - | Mouse ex vivo |
| ED90 (LTB4 Production) | 3 - 10 mg/kg[1] | - | Rat Dermal Arthus Model |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of LTA4H and the experimental approaches to assess its inhibition, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard techniques used in the field.
LTA4H Epoxide Hydrolase Activity Assay (In Vitro)
This assay measures the conversion of LTA4 to LTB4 by LTA4H.
-
Enzyme Preparation: Recombinant human LTA4H is diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).
-
Inhibitor Pre-incubation: The enzyme solution is pre-incubated with varying concentrations of the test inhibitor (this compound or captopril) or vehicle control for a specified time (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, LTA4. The final reaction mixture typically contains the enzyme, inhibitor, and LTA4 in the assay buffer.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes), the reaction is terminated, often by the addition of a quenching solution (e.g., methanol or acetonitrile).
-
Quantification of LTB4: The amount of LTB4 produced is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of LTB4 produced in the presence of the inhibitor to that in the vehicle control. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
LTA4H Aminopeptidase Activity Assay (In Vitro)
This assay measures the cleavage of a peptide substrate by the aminopeptidase activity of LTA4H.
-
Enzyme and Substrate Preparation: Recombinant human LTA4H is prepared as described above. A chromogenic or fluorogenic peptide substrate (e.g., L-Arginine-p-nitroanilide) is dissolved in the assay buffer.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with the inhibitor or vehicle.
-
Reaction Initiation: The reaction is started by adding the peptide substrate to the enzyme-inhibitor mixture.
-
Detection: The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. IC50 values are determined as described for the epoxide hydrolase assay.
LTB4 Production in Human Whole Blood (Ex Vivo)
This assay assesses the inhibitory effect of a compound on LTB4 synthesis in a more physiologically relevant system.
-
Blood Collection: Fresh human blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of the test inhibitor or vehicle at 37°C.
-
Stimulation: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
Termination and Sample Preparation: After incubation, the reaction is stopped, and plasma is separated by centrifugation. LTB4 is then extracted from the plasma.
-
Quantification: LTB4 levels are measured by ELISA or LC-MS/MS.
-
Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of LTB4 production.
Arachidonic Acid-Induced Mouse Ear Edema (In Vivo)
This model evaluates the in vivo anti-inflammatory activity of LTA4H inhibitors.
-
Animal Dosing: Mice are orally administered with the test compound (e.g., this compound) or vehicle.
-
Induction of Inflammation: After a specific time post-dosing, a solution of arachidonic acid is topically applied to one ear of the mouse to induce inflammation and edema. The contralateral ear receives the vehicle as a control.
-
Measurement of Edema: At a predetermined time after arachidonic acid application, the thickness of both ears is measured using a caliper. The difference in thickness between the treated and control ears represents the extent of edema.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose of the test compound. ED50 values can then be determined.
Conclusion
Both this compound and captopril demonstrate inhibitory activity against LTA4H, albeit with significantly different potencies. This compound is a highly potent and selective inhibitor, with inhibitory constants in the nanomolar range for both the epoxide hydrolase and aminopeptidase activities of LTA4H. In contrast, captopril inhibits LTA4H at micromolar concentrations. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of LTA4H inhibition and for the design and evaluation of new chemical entities targeting this important enzyme. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more direct and definitive comparison of these two inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SC-57461A's Selectivity in Leukotriene A4 Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of SC-57461A, a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, with other relevant compounds. The data presented herein is intended to offer an objective overview of its performance, supported by experimental evidence, to aid in research and development efforts within the fields of inflammation and pharmacology.
Introduction to this compound and Leukotriene A4 Hydrolase
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant and activator of leukocytes.[1] By inhibiting LTA4 hydrolase, compounds can effectively reduce the production of this key pro-inflammatory mediator. This compound has emerged as a benchmark for a potent and selective inhibitor of LTA4 hydrolase.[1] This guide will delve into the specifics of its selectivity profile compared to other known inhibitors of the leukotriene pathway.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activities of this compound and other comparator compounds against LTA4 hydrolase and other key enzymes in the arachidonic acid cascade, such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). The data highlights the superior selectivity of this compound for LTA4 hydrolase.
| Compound | LTA4 Hydrolase (IC50/Ki) | COX-1 (IC50) | COX-2 (IC50) | 5-LOX (IC50) |
| This compound | IC50 = 2.5 nM, Ki = 23 nM [2] | No effect on thromboxane B2 production [2] | Not Reported | Not Reported |
| DG-051 | Potent inhibitor, equipotent to this compound in inhibiting LTB4 generation[3] | Not Reported | Not Reported | Not Reported |
| JNJ-40929837 derivative | Potent inhibitor, equipotent to this compound in inhibiting LTB4 generation[3] | Not Reported | Not Reported | Not Reported |
| SC-56938 | Not Reported | Not Reported | Not Reported | Not Reported |
| Acebilustat | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed literature. The lack of effect of this compound on thromboxane B2 production, a COX-1 mediated process, strongly suggests its selectivity against this isoform.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro LTA4 Hydrolase Inhibition Assay using Recombinant Human Enzyme
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of LTA4 hydrolase.
-
Enzyme Source: Recombinant human LTA4 hydrolase.
-
Substrate: Leukotriene A4 (LTA4).
-
Incubation: The recombinant enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the LTA4 substrate.
-
Termination: The reaction is stopped after a defined period.
-
Detection: The amount of LTB4 produced is quantified using a specific method, such as a competitive enzyme immunoassay.[1]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Calcium Ionophore-Induced LTB4 Production in Human Whole Blood
This assay assesses the inhibitory activity of a compound in a more physiologically relevant cellular environment.
-
Sample: Freshly drawn human whole blood.
-
Stimulation: The blood is treated with a calcium ionophore (e.g., A23187), which stimulates the release of arachidonic acid and subsequent production of leukotrienes by leukocytes.[4]
-
Inhibitor Treatment: The whole blood is pre-incubated with different concentrations of the test compound before stimulation.
-
LTB4 Measurement: After incubation, the plasma is separated, and the concentration of LTB4 is measured, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits LTB4 production by 50% compared to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating LTA4 hydrolase inhibitors.
Caption: Leukotriene Biosynthesis Pathway and the inhibitory action of this compound.
References
- 1. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings with a Second LTA4H Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Leukotriene A4 Hydrolase (LTA4H) inhibitors, LYS006 and SC-57461A. The data presented herein is based on findings from preclinical and clinical studies, offering a framework for validating experimental results and understanding the therapeutic potential of targeting the LTA4H pathway.
Comparative Analysis of LTA4H Inhibitor Potency
The following table summarizes the in vitro potency of LYS006 and this compound in inhibiting Leukotriene B4 (LTB4) production in human whole blood, a key pharmacodynamic marker for LTA4H activity.
| Inhibitor | Parameter | Value (nM) | Species | Assay |
| LYS006 | IC90 | ~143 nM (~57 ng/mL)[1] | Human | Whole Blood LTB4 Assay |
| IC50 | 167 nM[2] | Human | Whole Blood LTB4 Assay | |
| This compound | IC50 | 49 nM[3][4][5] | Human | Whole Blood LTB4 Assay |
| IC50 | 2.5 nM | Human | Recombinant LTA4 Hydrolase |
Experimental Protocols
Ex Vivo Whole Blood LTB4 Inhibition Assay
This assay is a crucial method for determining the potency of LTA4H inhibitors in a physiologically relevant matrix.
Objective: To measure the concentration-dependent inhibition of LTB4 production in human whole blood following ex vivo stimulation.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
LTA4H inhibitor (e.g., LYS006, this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Calcium Ionophore A23187 (calcimycin) solution.
-
Phosphate Buffered Saline (PBS).
-
Methanol or another suitable organic solvent for protein precipitation.
-
LTB4 ELISA kit or LC-MS/MS system for LTB4 quantification.
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing heparin as an anticoagulant.
-
Inhibitor Incubation: Aliquot whole blood into microtiter plates or tubes. Add varying concentrations of the LTA4H inhibitor or vehicle control to the blood samples. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stimulation: Following incubation with the inhibitor, stimulate LTB4 production by adding a final concentration of Calcium Ionophore A23187 (e.g., 10 µM). Incubate for a specified period (e.g., 30 minutes) at 37°C.[6]
-
Reaction Termination and Sample Preparation: Stop the reaction by adding a cold organic solvent like methanol to precipitate proteins. Centrifuge the samples to pellet the precipitated proteins.
-
LTB4 Quantification: Carefully collect the supernatant for LTB4 analysis. Measure the LTB4 concentration using a validated LTB4 ELISA kit or a sensitive LC-MS/MS method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each inhibitor concentration relative to the vehicle-treated control. Determine the IC50 and/or IC90 values by fitting the concentration-response data to a suitable pharmacological model.
Visualizing Key Pathways and Workflows
To further elucidate the context of LTA4H inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
By employing a second, well-characterized LTA4H inhibitor such as this compound alongside a novel compound like LYS006, researchers can robustly validate their experimental findings. This comparative approach strengthens the evidence for on-target effects and provides a clearer understanding of the therapeutic potential of modulating the LTA4H pathway in inflammatory diseases.
References
- 1. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SC57461A |CAS:423169-68-0 Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of SC-57461A and JNJ-26993135 in Preclinical Inflammation Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two potent and selective leukotriene A4 hydrolase (LTA4H) inhibitors, SC-57461A and JNJ-26993135. This analysis is based on available preclinical data to inform on their potential as anti-inflammatory agents.
Both this compound and JNJ-26993135 target the same key enzyme in the leukotriene biosynthetic pathway, LTA4H.[1] This enzyme is responsible for the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a variety of inflammatory diseases. By inhibiting LTA4H, these compounds effectively reduce the production of LTB4, thereby dampening the inflammatory response.
Quantitative Performance Comparison
The following table summarizes the available in vitro and in vivo data for this compound and JNJ-26993135, allowing for a comparative assessment of their potency and efficacy.
| Parameter | This compound | JNJ-26993135 |
| Target | Leukotriene A4 Hydrolase (LTA4H) | Leukotriene A4 Hydrolase (LTA4H) |
| In Vitro Potency | ||
| _K_i (human recombinant LTA4H, epoxide hydrolase) | 23 nM | Not Reported |
| _K_i (human recombinant LTA4H, aminopeptidase) | 27 nM | Not Reported |
| IC50 (human recombinant LTA4H) | 2.5 nM[2] | 10 nM |
| IC50 (LTB4 production, human whole blood) | 49 nM[2] | 339 nM |
| In Vivo Efficacy | ||
| ED50 (ex vivo LTB4 production, mouse) | 0.2 mg/kg (at 1 hr) and 0.8 mg/kg (at 3 hr) | Not Reported |
| ED90 (dermal LTB4 production, rat reversed passive Arthus model) | 3 - 10 mg/kg | Not Reported |
| ED50 (neutrophil influx, murine arachidonic acid-induced ear inflammation) | Not Reported | 1 - 3 mg/kg |
| Selectivity | No effect on LTC4 or 6-keto-prostaglandin F1α production | No significant effects on LTC4, lipoxin A4, or PGE2 production |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Inhibition of Leukotriene B4 Synthesis by LTA4H Inhibitors.
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SC-57461A and DG-051: Potent Inhibitors of Leukotriene A4 Hydrolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Leukotriene A4 Hydrolase (LTA4H), SC-57461A and DG-051. Both compounds target a key enzyme in the inflammatory cascade, offering therapeutic potential for a range of diseases. This analysis is based on publicly available experimental data to assist researchers in understanding their relative potency, selectivity, and methodologies for evaluation.
Mechanism of Action and Signaling Pathway
This compound and DG-051 are both potent inhibitors of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme.[1] LTA4H catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[1] LTB4 is implicated in the pathogenesis of numerous inflammatory conditions. By inhibiting the epoxide hydrolase activity of LTA4H, both this compound and DG-051 block the conversion of LTA4 to LTB4, thereby reducing inflammation.[1]
LTA4H also possesses an aminopeptidase activity, capable of degrading the neutrophil chemoattractant Pro-Gly-Pro (PGP).[1] Some research suggests that non-selective inhibition of both enzyme activities may have unintended consequences.[1]
Below is a diagram illustrating the leukotriene biosynthetic pathway and the point of intervention for this compound and DG-051.
References
Comparative Efficacy of SC-57461A and Other Leukotriene A4 Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SC-57461A, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), with other notable LTA4H inhibitors: DG-051, JNJ-26993135, and acebilustat. This document summarizes key quantitative data from published studies, details relevant experimental protocols, and visualizes the underlying biological pathway to aid in research and development efforts.
Mechanism of Action: Targeting the Leukotriene Pathway
This compound and its counterparts exert their anti-inflammatory effects by inhibiting leukotriene A4 hydrolase, a pivotal enzyme in the biosynthesis of leukotriene B4 (LTB4). LTB4 is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by attracting and activating neutrophils. By blocking the conversion of LTA4 to LTB4, these inhibitors effectively dampen the inflammatory cascade.
Figure 1. Inhibition of the LTB4 synthesis pathway by LTA4H inhibitors.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives based on data from published preclinical studies. Direct comparative studies are limited; therefore, data from individual publications are presented.
In Vitro Efficacy of LTA4H Inhibitors
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | LTA4H (recombinant) | Epoxide Hydrolase Activity | 2.5 | 23 | Human | [1] |
| LTA4H (recombinant) | Aminopeptidase Activity | 27 | - | Human | [1] | |
| LTB4 Production | Calcium Ionophore-induced | 49 | - | Human (whole blood) | [1] | |
| JNJ-26993135 | LTA4H (recombinant) | Epoxide Hydrolase & Aminopeptidase | ~10 | - | Human | [2] |
| LTB4 Production | Ex vivo | 339 | - | Murine (whole blood) | [2] | |
| DG-051 | LTA4H | Enzyme Assay | 47 | 25 (Kd) | - | [3] |
| LTA4H | Aminopeptidase Activity | 72 | - | - | [3] | |
| LTB4 Production | - | 37 | - | Human (whole blood) | [3] |
In Vivo Efficacy of LTA4H Inhibitors
| Compound | Model | Endpoint | ED50 (mg/kg) | Route of Administration | Species | Reference |
| This compound | Calcium Ionophore-stimulated LTB4 Production (ex vivo) | LTB4 Inhibition | 0.2 (at 1h), 0.8 (at 3h) | Oral | Mouse | [4] |
| Ionophore-induced Peritoneal Eicosanoid Production | LTB4 Inhibition | 0.3 - 1 | Oral | Rat | [4] | |
| Reversed Passive Dermal Arthus Reaction | LTB4 Inhibition | 3 - 10 (ED90) | Oral | Rat | [4] | |
| JNJ-26993135 | Arachidonic Acid-induced Ear Inflammation | Neutrophil Influx | 1 - 3 | - | Murine | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.
In Vitro LTA4H Inhibition Assay (for this compound)
Source: Askonas, L. J., et al. (2002). Journal of Pharmacology and Experimental Therapeutics, 300(2), 577-582.[1]
-
Enzyme Preparation: Recombinant human LTA4 hydrolase was expressed and purified.
-
Substrate: Leukotriene A4 (LTA4) was used as the substrate for the epoxide hydrolase activity assay. A peptide substrate was used for the aminopeptidase activity assay.
-
Assay Procedure: The enzyme was incubated with various concentrations of this compound before the addition of the substrate.
-
Detection: The formation of LTB4 (for hydrolase activity) or the cleavage of the peptide substrate was measured using appropriate analytical methods, such as HPLC or spectrophotometry.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation. Ki values were determined using the Cheng-Prusoff equation.
Ex Vivo LTB4 Production Assay (for this compound)
Source: Kachur, J. F., et al. (2002). Journal of Pharmacology and Experimental Therapeutics, 300(2), 583-587.[4]
-
Animal Dosing: Mice were orally administered with this compound at various doses.
-
Blood Collection: At specified time points after dosing, blood samples were collected.
-
LTB4 Stimulation: Whole blood was stimulated with a calcium ionophore to induce LTB4 production.
-
LTB4 Measurement: Plasma was separated, and LTB4 levels were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: ED50 values were calculated based on the dose-dependent inhibition of LTB4 production compared to vehicle-treated controls.
Arachidonic Acid-Induced Ear Edema Model (for JNJ-26993135)
Source: Rao, N. L., et al. (2007). Journal of Pharmacology and Experimental Therapeutics, 321(3), 1154-1160.[2]
-
Animal Treatment: Mice were treated with JNJ-26993135 or vehicle.
-
Induction of Inflammation: Arachidonic acid was topically applied to the ears of the mice to induce an inflammatory response.
-
Assessment of Inflammation: Ear swelling (edema) was measured as an indicator of inflammation. Neutrophil influx into the ear tissue was quantified by measuring myeloperoxidase (MPO) activity.
-
Data Analysis: The dose-dependent reduction in ear edema and neutrophil influx in the drug-treated group was compared to the vehicle-treated group to determine efficacy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an LTA4H inhibitor.
Figure 2. A generalized workflow for in vivo testing of LTA4H inhibitors.
Summary and Conclusion
This compound demonstrates potent in vitro and in vivo inhibition of LTA4H and subsequent LTB4 production. While direct comparative studies are scarce, the available data suggests that DG-051 and JNJ-26993135 also exhibit potent LTA4H inhibitory activity. Acebilustat has progressed to clinical trials, indicating a favorable safety and efficacy profile in humans for specific inflammatory conditions.
The selection of an appropriate LTA4H inhibitor for research or therapeutic development will depend on the specific context, including the desired potency, selectivity, pharmacokinetic properties, and the specific inflammatory model or disease being investigated. The data and protocols presented in this guide are intended to provide a foundation for such evaluations.
References
SC-57461A: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
SC-57461A is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1] By targeting LTA4 hydrolase, this compound effectively reduces the production of LTB4, which is implicated in a variety of inflammatory diseases. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this compound, offering valuable insights for researchers and professionals in the field of drug development.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Species | System | Value | Reference |
| IC50 | Human | Recombinant LTA4 Hydrolase | 2.5 nM | [1][2] |
| Human | Calcium Ionophore-Induced LTB4 Production (Whole Blood) | 49 nM | [1][2] | |
| Mouse | Recombinant LTA4 Hydrolase | 3 nM | [2] | |
| Mouse | Calcium Ionophore-Induced LTB4 Production (Whole Blood) | 166 nM | [2] | |
| Rat | Recombinant LTA4 Hydrolase | 23 nM | [2] | |
| Rat | Calcium Ionophore-Induced LTB4 Production (Whole Blood) | 466 nM | [2] | |
| Ki | Human | Recombinant LTA4 Hydrolase (Epoxide Hydrolase Activity) | 23 nM | [1] |
| Human | Recombinant LTA4 Hydrolase (Aminopeptidase Activity) | 27 nM |
In Vivo Efficacy of this compound
| Model | Species | Parameter | Dose/Concentration | Effect | Reference |
| Ex vivo LTB4 Production | Mouse | ED50 | 0.2 mg/kg (at 1.0 h) | Inhibition of calcium ionophore-stimulated LTB4 production | |
| Mouse | ED50 | 0.8 mg/kg (at 3.0 h) | Inhibition of calcium ionophore-stimulated LTB4 production | ||
| Mouse | Single Dose | 10 mg/kg | 67% inhibition at 18 h, 44% inhibition at 24 h | ||
| Ionophore-Induced Peritoneal Eicosanoid Production | Rat | ED50 | 0.3-1 mg/kg | Dose-dependent inhibition of LTB4 production | |
| Reversed Passive Dermal Arthus Model | Rat | ED90 | 3-10 mg/kg | Blockade of LTB4 production | |
| Arachidonic Acid-Induced Ear Edema | Mouse | Pretreatment | Oral or Topical | Blocked ear edema |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene biosynthesis pathway targeted by this compound and a general workflow for evaluating its inhibitory activity.
References
Safety Operating Guide
Navigating the Disposal of SC-57461A: A Procedural Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review any available manufacturer's safety data sheet before handling or disposing of this compound.
Chemical Profile of SC-57461A
Understanding the basic chemical properties of this compound is the first step in determining the appropriate disposal route.
| Property | Value |
| Chemical Name | 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl |
| CAS Number | 423169-68-0 |
| Molecular Formula | C₂₀H₂₅NO₃ • HCl |
| Molecular Weight | 363.9 g/mol |
| Physical Form | Crystalline solid |
| Solubility | Soluble in DMF and DMSO |
Source: Cayman Chemical[3]
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for laboratory chemical waste.
1. Waste Identification and Segregation:
-
Treat as Hazardous Chemical Waste: In the absence of specific data, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This includes stock solutions, unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Do Not Mix Wastes: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, creating additional hazards.
-
Segregate Sharps: All sharps (needles, syringes, razor blades) contaminated with this compound must be placed in a rigid, puncture-resistant sharps container.
2. Waste Collection and Containerization:
-
Use Appropriate Containers: Collect waste in containers that are compatible with the chemical nature of the waste. For solid waste, a clearly labeled, sealed bag or container is appropriate. For liquid waste, use a leak-proof, screw-cap container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
Container Integrity: Ensure containers are in good condition and are kept closed except when adding waste.
3. Storage:
-
Designated Satellite Accumulation Area: Store waste in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Minimize Storage: Arrange for regular pickups of your hazardous waste to avoid accumulating large quantities in the laboratory.
4. Disposal:
-
Contact EHS for Pickup: Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Manifest System: For off-site transport and disposal, a manifest system is typically required to track the waste from the point of generation to its final disposal facility. Your EHS department will manage this process.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound and associated waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Context
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may also apply and can be more stringent than federal laws. In South Carolina, the Department of Health and Environmental Control (DHEC) oversees the management of hazardous and infectious waste.[4][5] Adherence to these regulations is mandatory.
By following these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. des.sc.gov [des.sc.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Handling Protocols for SC-57461A
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the handling and disposal of SC-57461A, a potent laboratory research chemical. Adherence to these protocols is essential to ensure the safety of all personnel and to maintain a compliant laboratory environment.
Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled. Therefore, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Recommended PPE for Handling this compound
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must comply with EN 166 (EU) or NIOSH (US) standards. A full-face visor is recommended when handling larger quantities. |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice for incidental contact. Always inspect gloves for integrity before use. |
| Laboratory coat | A standard laboratory coat should be worn at all times. | |
| Respiratory Protection | Not typically required for small quantities | If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area or a fume hood. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of this compound.
Handling Procedures
-
Work Area Preparation : Ensure a clean and designated workspace. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation : As a crystalline solid, care must be taken to avoid the generation of dust.
-
Prevent Contact : Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage Conditions
-
Temperature : Store at -20°C for long-term stability.
-
Container : Keep the container tightly sealed to prevent contamination and degradation.
-
Environment : Store in a dry, well-ventilated place.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Disposal Steps
-
Waste Identification : this compound is classified as harmful. All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization :
-
Solid Waste : Place contaminated solid waste (e.g., weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
Unused Product : Dispose of unused this compound in its original container or a compatible, properly labeled waste container.
-
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Harmful).
-
Collection : Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Guides
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the step-by-step plan for the disposal of this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
